Warfarin remains one of the most widely prescribed oral anticoagulants globally, used for the prevention and treatment of thromboembolic disorders in diverse clinical settings. Administered as a racemic mixture of R- and S-enantiomers, warfarin exhibits complex metabolism that significantly contributes to the well-documented interindividual variability in patient response [1] [2]. This variability often leads to challenges in dose optimization, potentially resulting in adverse bleeding events or ineffective anticoagulation therapy. The metabolic profile of warfarin involves multiple cytochrome P450 enzymes that catalyze the formation of various hydroxy metabolites, each with distinct pharmacological properties and clinical implications [2].
Among these metabolites, 10-hydroxywarfarin (W10) represents a particularly significant analyte due to its unique characteristics. Unlike other hydroxylated metabolites, this compound possesses anticoagulant activity and demonstrates the capacity to inhibit S-warfarin metabolism, potentially influencing overall therapeutic outcomes [1] [3]. Furthermore, this compound is notable as the only primary metabolite that does not undergo glucuronidation, presenting a distinctive elimination pathway that differs from other hydroxylated metabolites [1]. The structural identification and accurate quantification of this compound therefore play crucial roles in understanding warfarin pharmacology, assessing metabolic phenotypes, and optimizing anticoagulant therapy for individual patients.
This compound is a monohydroxylated metabolite of warfarin characterized by the addition of a hydroxyl group at the C10 position on the warfarin molecule. This structural modification introduces a second chiral center to the molecule, resulting in four possible stereoisomers that complicate analytical characterization [2]. The base molecular weight of warfarin is 308.33 g/mol, with hydroxylation increasing the molecular weight to 324.33 g/mol for all hydroxywarfarin metabolites, including this compound [2].
The structural similarity between this compound and other hydroxywarfarins presents significant analytical challenges, as these metabolites are isomeric compounds that differ only in the regio-chemistry of the hydroxyl functional group [2]. Unlike other major hydroxy metabolites, this compound demonstrates unique metabolic behavior—it does not undergo glucuronidation like the 6-, 7-, and 8-hydroxy metabolites, which are substrates for UGT1A10-mediated glucuronidation [4]. This distinctive property suggests fundamental differences in the molecular interactions and steric hindrance at the glucuronidation site, making this compound an intriguing subject for structural and metabolic studies.
Table 1: Comparative Structural Characteristics of Major Warfarin Metabolites
| Metabolite | Molecular Weight (g/mol) | Chiral Centers | Glucuronidation | Major CYP Enzyme(s) |
|---|---|---|---|---|
| Warfarin | 308.33 | 1 | No | N/A |
| 6-Hydroxywarfarin | 324.33 | 1 | Yes [4] | CYP2C9 |
| 7-Hydroxywarfarin | 324.33 | 1 | Yes [4] | CYP2C9 |
| 8-Hydroxywarfarin | 324.33 | 1 | Yes [4] | Multiple CYP enzymes |
| This compound | 324.33 | 2 | No [1] | CYP3A4 (R-warfarin) |
| 4'-Hydroxywarfarin | 324.33 | 1 | Yes | CYP1A2 |
The electronic properties and steric configuration of this compound significantly influence its chemical behavior and analytical detection. Introduction of the hydroxyl group at C10 alters electron distribution across the coumarin ring system, affecting ionization efficiency in mass spectrometric analysis. The presence of multiple stereoisomers further complicates chromatographic separation, requiring highly selective chiral stationary phases or sophisticated separation techniques to resolve individual enantiomers [5] [2].
Liquid chromatography coupled with tandem mass spectrometry represents the gold standard for comprehensive analysis of this compound and other warfarin metabolites. Modern approaches utilize chiral stationary phases to achieve baseline separation of enantiomers, which is essential for accurate quantification and metabolic profiling. The HYPERSIL CHIRAL-OT column, featuring cellulose tris-(3,5-dimethylphenyl-carbamate) modified silica, has demonstrated excellent performance in resolving warfarin and its hydroxylated metabolites [2].
Optimal chromatographic separation is achieved using isocratic elution with a mobile phase consisting of 0.1% formic acid in water (phase A) and 0.1% formic acid in acetonitrile (phase B) in a 60:40 ratio. This composition provides sufficient selectivity and resolution while maintaining compatibility with mass spectrometric detection. The flow rate is typically maintained at 0.40 mL/min with a column temperature of 30°C, achieving complete separation within a 50-minute analytical run [2]. For mass spectrometric detection, negative ion mode with electrospray ionization provides optimal sensitivity for this compound. The following instrument parameters have been reported for reliable detection: gas temperature 250°C, gas flow 12 L/min, nebulizer pressure 35 psi, sheath gas temperature 300°C, sheath gas flow 11 L/min, and capillary voltage 4000 V [2].
Table 2: Mass Spectrometric Parameters for Warfarin and Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Fragmentor Voltage (V) | Collision Energy (V) |
|---|---|---|---|---|
| S/R-Warfarin | 307.09 | 250 | 250 | 25 |
| S/R-7-OH-Warfarin | 323.09 | 177 | 250 | 21 |
| S/R-10-OH-Warfarin | 323.09 | 232.09 | 250 | 25 |
| Internal Standard (Diclofenac) | 294 | 250 | 180 | 12 |
Capillary electrophoresis offers an alternative approach for chiral separation of this compound, particularly valuable for studying stereoselective interactions and binding thermodynamics. Methyl-β-cyclodextrin (Me-β-CD) has been identified as a particularly effective chiral selector for warfarin and this compound enantiomers, demonstrating superior enantioselectivity compared to other cyclodextrin derivatives [5].
The separation mechanism involves the formation of inclusion complexes between the analytes and cyclodextrin cavity, with differential stability constants for each enantiomer resulting in migration time differences. Method optimization requires careful consideration of both cyclodextrin concentration and operating temperature, as these parameters significantly impact complexation equilibrium and separation efficiency. Experimental evidence suggests that higher temperatures (e.g., 35°C) favor improved resolution-to-analysis time ratio, while lower temperatures (e.g., 15°C) provide higher selectivity based on differences in relative migration times [5].
The metabolism of warfarin to this compound involves complex enzymatic pathways with significant stereoselectivity. R-warfarin is predominantly metabolized to this compound via CYP3A4, while multiple CYP enzymes contribute to the formation of this metabolite from S-warfarin [2]. This metabolic pathway represents a significant route for R-warfarin clearance, with this compound constituting a major metabolite detected in patient plasma.
Unlike other hydroxywarfarins, this compound does not undergo Phase II glucuronidation conjugation, instead following a novel reductive pathway as an alternative elimination route [1] [3]. This reductive metabolism occurs at the C11 position, converting the carbonyl group to hydroxyl groups and producing warfarin alcohols as secondary metabolites. Computational modeling using the Rainbow deep neural network model predicts higher reduction likelihood for this compound compared to parent warfarin, suggesting this pathway may be particularly relevant for this metabolite's clearance [1].
The following diagram illustrates the major metabolic pathways of warfarin, highlighting the position of this compound:
caption: Major metabolic pathways of warfarin, highlighting this compound formation and elimination.
The reductive metabolism of this compound is primarily catalyzed by carbonyl reductase 1 (CBR1) and, to a lesser extent, aldo-keto reductase 1C3 (AKR1C3) [1] [6]. These enzymes demonstrate enantioselectivity toward R substrates and enantiospecificity for S alcohol metabolites, adding another layer of complexity to the metabolic fate of this compound. The location of the hydroxyl group significantly impacts reduction selectivity among hydroxywarfarins, with this compound showing distinct reduction efficiency compared to other positional isomers [1].
Preparation of Human Liver Cytosol (HLC) Incubations
Sample Preparation and Analysis
Characterization of Reductive Metabolism
Interpretation of mass spectrometric data for this compound requires careful attention to chromatographic resolution and fragmentation patterns. The characteristic precursor ion for all hydroxywarfarins appears at m/z 323.09 in negative ion mode, representing the deprotonated molecule [M-H]⁻. The product ion spectrum of this compound shows a predominant fragment at m/z 232.09, which differs from the fragment at m/z 177 observed for 6- and 7-hydroxywarfarins, providing a means for regioisomer differentiation [2].
For absolute quantification, calibration curves should be constructed using authentic standards spanning concentrations from 1.0 to 800 ng/mL. The lower limit of quantification (LLOQ) for this compound enantiomers is typically 1.0 ng/mL, with precision (RSD) <15% and accuracy within ±20% of nominal concentrations [2]. Matrix effects should be evaluated by comparing analyte response in post-extraction spiked samples to neat solutions, with ion suppression/enhancement not exceeding ±25%.
Analysis of this compound reduction kinetics reveals distinctive enzyme selectivity and catalytic efficiency. Experimental data indicate that CBR1 serves as the primary reductase, with AKR1C3 contributing to a lesser extent. The reduction of this compound demonstrates enantioselectivity toward R substrates, with enantiospecific formation of S alcohol metabolites [1]. Kinetic parameters should be derived from initial velocity measurements under conditions of linear metabolite formation with respect to time and protein concentration.
When comparing the reductive metabolism of different hydroxywarfarin isomers, this compound shows significantly higher reduction efficiency compared to warfarin and other hydroxy metabolites based on computational predictions using the Rainbow Model [1]. This model, trained on 9,674 unique molecules and 20,736 human metabolic records, generates scores from 0 to 1.0 for reaction likelihood at specific molecular sites, providing a valuable tool for predicting metabolic preferences.
The structural identification and comprehensive analysis of this compound represent critical components in understanding warfarin pharmacology and addressing the challenges associated with its clinical use. The unique metabolic fate of this compound, particularly its alternative reductive elimination pathway compared to the glucuronidation route of other hydroxy metabolites, highlights the complexity of warfarin metabolism and its implications for therapeutic outcomes [4] [1].
Future research directions should focus on several key areas. First, the clinical correlation between this compound concentrations and anticoagulant response warrants further investigation in diverse patient populations. Second, the potential impact of genetic polymorphisms in CBR1 and AKR1C3 on this compound reduction and overall warfarin response remains largely unexplored. Third, the development of high-throughput methods for simultaneous quantification of warfarin and all its major metabolites, including this compound stereoisomers, would facilitate large-scale clinical studies and personalized dosing approaches.
Advancements in analytical technologies, particularly in chiral separations and high-resolution mass spectrometry, continue to improve our ability to characterize this compound and other complex metabolites. Additionally, the integration of computational prediction models with experimental validation provides a powerful approach for anticipating metabolic behavior and identifying potential drug interactions. As these methodologies evolve, so too will our understanding of this compound's role in warfarin therapy, ultimately contributing to safer and more effective anticoagulant treatment.
This compound is a major metabolite of the anticoagulant drug warfarin, formed primarily by CYP3A4-mediated oxidation of R-warfarin [1] [2]. Unlike other primary hydroxywarfarin metabolites, it is the only one that does not undergo subsequent glucuronidation and is not eliminated unchanged in urine, making its elimination pathway a subject of investigation [3] [4]. A 2022 study identified a novel reductive elimination pathway as clinically significant for its clearance [3].
The following diagram outlines the key metabolic fate and clinical relevance of this compound:
Key metabolic and clinical pathway of this compound.
The metabolic clearance of this compound and its interaction with CYP enzymes are quantifiable. The following tables summarize key kinetic and inhibition parameters.
Table 1: Experimental Reduction Efficiency of Hydroxywarfarins [3] This table shows the relative efficiency of reducing different hydroxywarfarin isomers compared to the parent warfarin drug.
| Compound | Reduction Efficiency Relative to Warfarin |
|---|---|
| This compound | More efficiently reduced |
| 6-Hydroxywarfarin | Less efficiently reduced |
| 7-Hydroxywarfarin | Less efficiently reduced |
| 8-Hydroxywarfarin | Less efficiently reduced |
| 4'-Hydroxywarfarin | Less efficiently reduced |
Table 2: Inhibition of CYP2C9 by Hydroxywarfarin Metabolites [5] This table shows how effectively different hydroxywarfarin metabolites inhibit the CYP2C9 enzyme, which is crucial for metabolizing the more potent S-warfarin.
| Hydroxywarfarin Metabolite | Affinity for CYP2C9 (Relative to S-Warfarin) | Notes on Abundance |
|---|---|---|
| This compound | ~3-fold higher affinity | Second most abundant plasma metabolite |
| 7-Hydroxywarfarin | Lower affinity, but significant inhibition | Most abundant plasma metabolite |
| 4'-Hydroxywarfarin | Lower affinity | - |
| 6-Hydroxywarfarin | Lower affinity | - |
| 8-Hydroxywarfarin | Lower affinity | - |
For researchers aiming to replicate or build upon these findings, here are the core methodologies from the key studies.
This protocol is used to characterize the reductive metabolism of this compound.
This method identifies the specific enzymes responsible for the reduction.
This protocol evaluates the potential for this compound to cause metabolic feedback inhibition.
The elucidation of this pathway has direct implications for understanding warfarin's effects:
The following table summarizes the fundamental characteristics of the this compound metabolite [1] [2] [3].
| Property | Description |
|---|---|
| Parent Drug | Warfarin (a racemic mixture of R- and S-enantiomers) [4]. |
| Forming Enzyme | Primarily CYP3A4, acting on both R- and S-warfarin [2] [3] [4]. |
| Elimination Pathway | Unlike other hydroxywarfarins, it is not glucuronidated. Its primary elimination pathway is reduction by carbonyl reductases (CBR1) to form alcohol metabolites [1] [2]. |
| Pharmacological Activity | Exhibits anticoagulant activity by inhibiting VKORC1 and can inhibit the metabolism of S-warfarin [1] [3]. |
| Clinical Significance | Its elimination pathway is clinically relevant due to its own activity and its ability to inhibit the clearance of the more potent S-warfarin enantiomer, potentially influencing overall anticoagulant effect [1]. |
The diagram below illustrates the key metabolic pathways for S-warfarin, highlighting the position of this compound.
S-Warfarin Metabolic Pathways: This chart shows the primary (CYP2C9) and minor (CYP3A4) oxidative metabolism of S-warfarin, followed by the distinct elimination pathways of its major metabolites. [1] [2] [5]
Research has yielded key quantitative insights into the behavior of this compound, as summarized below.
| Parameter | Finding / Value | Experimental System | Citation |
|---|---|---|---|
| CYP2C9 Inhibition | Most potent inhibitor among hydroxywarfarins; approx. 3-fold higher affinity for CYP2C9 than S-warfarin itself [3]. | Recombinant CYP2C9 & Human Liver Microsomes [3]. | [3] |
| Reduction Efficiency | Modeling correctly predicted more efficient reduction compared to parent warfarin [1]. | Computational (Rainbow Model) & Human Liver Cytosol [1]. | [1] |
| Reductase Enzymes | CBR1 is the primary enzyme responsible for its reduction, with a lesser contribution from AKR1C3 [1]. | Human Liver Cytosol with enzyme characterization [1]. | [1] |
| Enantioselectivity | Reductive reactions are predicted to be enantioselective toward R- substrates and enantiospecific for S- alcohol metabolites [1]. | Studies with purified enantiomers of 7-hydroxywarfarin [1]. | [1] |
The following methodologies are critical for investigating the formation and elimination of this compound.
This protocol is used to characterize the novel reductive elimination pathway of this compound [1].
This method determines how this compound inhibits the primary metabolic enzyme for S-warfarin [3].
10-hydroxywarfarin represents a critical metabolite in the complex metabolic pathway of the widely prescribed anticoagulant warfarin. As a racemic drug administered as a mixture of R- and S-enantiomers, warfarin exhibits differential metabolism based on chirality, with CYP3A4 serving as the primary enzyme responsible for 10-hydroxylation of the less potent R-enantiomer. This metabolic transformation holds significant clinical importance due to warfarin's narrow therapeutic index and substantial inter-individual variability in dosing requirements, which can lead to serious adverse events including hemorrhage or thrombotic events with underdosing.
The clinical relevance of this compound extends beyond merely being a metabolic product. Recent evidence indicates that this metabolite accumulates in plasma at significant levels, potentially reaching concentrations that make it the second most abundant metabolite in patients undergoing warfarin therapy. Unlike other hydroxywarfarin metabolites, this compound follows a unique elimination pathway as it does not undergo glucuronidation, with its clearance mechanism remaining partially characterized. Emerging research has identified a novel reductive elimination pathway for this compound, potentially contributing to its clearance and introducing another variable in understanding the complex pharmacokinetics of warfarin therapy [1].
CYP3A4 demonstrates distinct catalytic preference for R-warfarin over S-warfarin for the 10-hydroxylation reaction. This enantioselectivity is particularly important clinically because S-warfarin possesses 3-5 times greater anticoagulant potency than its R-counterpart. The CYP3A family includes several isoforms with varying capabilities for warfarin metabolism. While CYP3A4 serves as the primary enzyme for this compound formation, CYP3A5 and CYP3A7 also contribute to this metabolic pathway, though with different efficiency and regioselectivity profiles. These isoform-specific differences may explain some of the population variability in warfarin metabolism, particularly in African-American populations with higher CYP3A5 expression or pediatric populations with CYP3A7 activity [2].
The kinetic parameters of CYP3A4-mediated this compound formation have been characterized using multiple experimental systems, including recombinant enzymes, human liver microsomes, and advanced analytical techniques. These parameters provide crucial insights into the enzyme's affinity and capacity for warfarin metabolism, helping researchers and clinicians understand potential drug-drug interactions and metabolic variability among patients.
Table 1: Kinetic Parameters for this compound Formation by CYP3A4
| Enzyme System | Substrate | Km (μM) | Vmax | Reference |
|---|---|---|---|---|
| Recombinant CYP3A4 | R-warfarin | 166 ± 12 μM | 713 ± 14 pmol/min/nmol CYP3A4 | [3] |
| Recombinant CYP3A4 | R-warfarin | 166 ± 12 μM | 91.4 pmol/min/mg | [4] |
| Human Liver Microsomes | R-warfarin | Not reported | 5-fold stimulation with quinidine | [5] |
| Human Liver Microsomes | S-warfarin | Not reported | 3-fold stimulation with quinidine | [5] |
Table 2: Comparative CYP3A Isoform Efficiency in Warfarin Metabolism
| CYP Isoform | Preferred Substrate | Primary Metabolites | Catalytic Efficiency |
|---|---|---|---|
| CYP3A4 | R-warfarin | This compound | Highest efficiency |
| CYP3A5 | R-warfarin | 10- and 4'-hydroxywarfarin | Intermediate efficiency |
| CYP3A7 | R-warfarin | 10- and 4'-hydroxywarfarin | Lowest efficiency |
The moderate Km value of approximately 166 μM indicates intermediate binding affinity of R-warfarin to the CYP3A4 active site, consistent with CYP3A4's role as a broad-specificity enzyme with relatively high capacity. The Vmax values demonstrate the substantial metabolic capacity of this enzyme when operating at saturation. Importantly, these kinetic parameters can be significantly influenced by allosteric effectors and concomitant medications, as demonstrated by the quinidine-mediated stimulation of this compound formation [5].
Capillary Electrophoresis (CE) with fluorescence detection represents a powerful analytical technique for studying CYP3A4-mediated warfarin metabolism. The native fluorescence of warfarin (excitation maximum 310 nm, emission maximum 418 nm) enables highly sensitive detection without requiring derivative labeling. The CE method offers several advantages including high separation efficiency, minimal sample requirements, and rapid analysis times, making it ideal for enzyme kinetic studies [3] [4].
The standard separation conditions for quantifying this compound formation include:
The separation optimization process typically involves testing various buffer compositions (phosphate, Tris-HCl, Tris-H3PO4, and borate) across different pH values to achieve optimal resolution between substrate and product. The slightly acidic pH of 6.5 provides superior separation compared to the physiological pH of 7.4 typically used for CYP enzymatic reactions. This method demonstrates excellent sensitivity and broad dynamic range, enabling accurate quantification of metabolite formation across substrate concentrations relevant for kinetic analysis [4].
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides a complementary approach for analyzing this compound formation with high specificity and sensitivity. The typical LC-MS/MS configuration for warfarin metabolite analysis includes:
The LC-MS/MS approach enables comprehensive metabolite profiling by simultaneously quantifying all major hydroxywarfarin metabolites, making it particularly valuable for studying metabolic interactions and inhibition patterns. This method effectively separates and detects 4'-, 6-, 7-, 8-, and this compound isomers along with the parent warfarin compounds, providing a complete picture of the metabolic landscape [6].
Inhibition phenotyping represents a critical component in understanding the metabolic fate and potential drug interactions of this compound. Standard protocols for assessing CYP2C9 inhibition by hydroxywarfarins include:
These studies have revealed that This compound potently inhibits CYP2C9 with approximately 3-fold higher affinity than the parent S-warfarin compound, providing important insights into potential feedback inhibition mechanisms that may influence warfarin metabolism in patients [6].
Experimental workflow for studying this compound formation by CYP3A4, showing two complementary analytical approaches.
The metabolic fate of this compound differs significantly from other hydroxywarfarin metabolites. While 6-, 7-, 8-, and 4'-hydroxywarfarins undergo subsequent glucuronidation by UDP-glucuronosyltransferases (UGTs) for elimination, this compound follows an alternative pathway. Recent research has identified that this compound undergoes enzymatic reduction by carbonyl reductases, primarily CBR1 and to a lesser extent AKR1C3, forming hydroxylated warfarin alcohols. This reductive pathway may represent a significant elimination route for this compound, potentially contributing to its clearance from circulation [1].
The reductive metabolism of hydroxywarfarins demonstrates significant regioselectivity and enantioselectivity. The reduction reaction favors R-hydroxywarfarin substrates and produces predominantly S-alcohol metabolites. This stereochemical preference adds another layer of complexity to understanding the overall metabolic handling of warfarin and its metabolites. The efficiency of reduction varies among hydroxywarfarin isomers, with this compound showing more efficient reduction compared to the parent warfarin compound [1].
Nuclear receptor signaling plays a crucial role in regulating the expression of drug-metabolizing enzymes, including CYP3A4. Recent evidence indicates that R-warfarin interacts with the pregnane X receptor (PXR), a nuclear receptor that functions as a xenobiotic sensor controlling expression of numerous genes involved in drug metabolism. This interaction leads to increased transcription of CYP3A4 and CYP2C9 genes, potentially creating a positive feedback loop that enhances warfarin metabolism over time [7].
Interestingly, This compound itself demonstrates potent PXR activation capabilities, suggesting that this metabolite may contribute to its own metabolic regulation through induction of CYP3A4 expression. This finding has important implications for understanding the autoinduction potential of warfarin metabolism and may partially explain the dosage adjustments sometimes required during prolonged warfarin therapy. The enantioselective nature of this regulation, with R-warfarin being a more potent PXR activator than S-warfarin, further highlights the metabolic complexities arising from warfarin's chiral nature [7].
CYP3A4 exhibits complex kinetic behavior including allosterism and heterotropic cooperativity, which can significantly impact this compound formation. Quinidine, typically known as a CYP2D6 inhibitor, paradoxically stimulates CYP3A4-mediated warfarin metabolism. Studies demonstrate that quinidine increases the formation of this compound from R-warfarin by approximately 5-fold and 4'-hydroxywarfarin from S-warfarin by approximately 3-fold in human liver microsomes [5].
This allosteric stimulation manifests as increased Vmax values without significant changes in Km, consistent with a mechanism of increased catalytic efficiency rather than enhanced substrate binding. The stimulation pattern supports the hypothesis that CYP3A4 contains multiple binding domains that can accommodate both substrate and effector molecules simultaneously, leading to complex drug interaction profiles that must be considered during clinical co-administration of warfarin with other medications [5].
Table 3: Inhibitory Potential of Hydroxywarfarins on CYP2C9 Activity
| Hydroxywarfarin Metabolite | Inhibition Potency | Relative Affinity | Clinical Implications |
|---|---|---|---|
| This compound | Most potent inhibitor | ~3-fold higher than S-warfarin | Significant potential for feedback inhibition |
| 4'-hydroxywarfarin | High affinity inhibitor | Comparable to this compound | CYP3A4 product inhibition |
| 7-hydroxywarfarin | Weak inhibitor, but abundant | Lower affinity, high abundance | Potential cumulative effect |
| 6-hydroxywarfarin | Moderate inhibitor | Intermediate affinity | Contributory effect |
| 8-hydroxywarfarin | Moderate inhibitor | Intermediate affinity | Contributory effect |
Metabolic pathways and regulatory interactions of this compound, showing formation, elimination, and feedback mechanisms.
The formation of This compound by CYP3A4 represents a critical metabolic pathway with significant implications for warfarin therapy and drug development. The comprehensive characterization of this pathway, including its kinetic parameters, regulatory mechanisms, and experimental approaches, provides researchers and clinicians with valuable insights for understanding warfarin metabolism and potential drug interactions.
The unique elimination pathway of this compound through reduction rather than glucuronidation, coupled with its potent inhibitory effects on CYP2C9 and PXR activation capabilities, reveals the metabolic complexity underlying warfarin therapy. These findings highlight the importance of considering metabolite-mediated effects when predicting drug behavior and designing therapeutic regimens.
Future research directions should focus on quantifying the clinical impact of this compound's inhibitory potential on CYP2C9, elucidating the molecular basis of CYP3A4 allosteric regulation by compounds like quinidine, and exploring the potential autoinduction of warfarin metabolism through PXR activation. Additionally, population studies examining how genetic variations in carbonyl reductases impact this compound clearance may reveal new sources of interindividual variability in warfarin response.
Warfarin (Coumadin) remains a widely prescribed anticoagulant for preventing thromboembolic events, despite its well-documented challenges with inter-individual dosage variability and narrow therapeutic index. The metabolism of warfarin involves complex pathways that significantly influence its pharmacological activity and elimination kinetics. While cytochrome P450-mediated oxidation represents the primary metabolic route for warfarin, producing various hydroxywarfarin metabolites, This compound has emerged as a metabolite of particular interest due to its unique metabolic fate and pharmacological properties.
This compound stands out among warfarin metabolites for several distinguishing characteristics. Unlike other hydroxywarfarins that undergo glucuronidation as a primary elimination pathway, this compound does not undergo significant glucuronidation and its elimination mechanism remained poorly characterized until recently [1]. This metabolite is generated primarily through CYP3A4-mediated hydroxylation of R-warfarin and has been reported as the second most abundant metabolite in human plasma [2]. Importantly, this compound exhibits significant anticoagulant activity and possesses the capacity to inhibit S-warfarin metabolism, particularly through potent competitive inhibition of CYP2C9 [3] [4]. These properties underscore the clinical relevance of understanding its complete metabolic disposition.
The discovery of a novel reductive elimination pathway for this compound addresses a significant gap in our understanding of warfarin metabolism. This pathway involves the carbonyl reduction of this compound at the C11 position, yielding corresponding alcohol metabolites that facilitate its elimination from the body [3] [1]. This reductive pathway represents a crucial alternative elimination mechanism for this compound, given its resistance to glucuronidation that serves as the primary elimination route for other hydroxywarfarins. The efficient reduction of this compound compared to other hydroxywarfarins and the parent warfarin molecule highlights its metabolic significance and potential impact on overall warfarin pharmacokinetics and pharmacodynamics.
Rainbow Model Implementation: The research team employed a sophisticated deep neural network Rainbow Model to predict the likelihood of reduction reactions for warfarin and its hydroxy metabolites [1]. This computational approach simultaneously labels sites of metabolism and classifies them into five key reaction classes: stable and unstable oxidations, dehydrogenation, hydrolysis, and reduction. The model was trained on 9,674 unique molecules and 20,736 human in vitro and in vivo records from literature-curated databases, including 1,590 reduction reactions [1].
Prediction Metrics and Output: For each atom or bond site, the model generates a probability score ranging from 0 to 1.0, with higher values indicating greater likelihood of a metabolic reaction occurring at that location [1]. This quantitative output enabled ranking of hydroxywarfarin reduction potentials in comparison to the parent warfarin compound. The model correctly predicted the more efficient reduction of this compound compared to warfarin, though it did not accurately predict the reduction order of all other hydroxywarfarins [3] [1]. The Rainbow Model is publicly accessible through the Xenosite server (http://swami.wustl.edu/xenosite/p/phase1_rainbow), providing a valuable resource for the research community.
Human Liver Cytosol Preparation: Experimental studies utilized pooled human liver cytosol (HLC150) from 150 donors to ensure representative metabolic capabilities [1]. Initial control experiments established optimal reaction conditions, including determination of appropriate protein concentrations and incubation times to maintain steady-state conditions throughout the kinetic analyses.
Substrate Preparation and Incubation Conditions: Racemic hydroxywarfarins (6-, 7-, 8-, 4'-hydroxywarfarin) and this compound isomer mixtures were prepared in methanol stock solutions [1]. Steady-state reactions were conducted with varying substrate concentrations to determine kinetic parameters. For studies examining enantioselectivity, chromatographically purified R- and S-7-hydroxywarfarin were used to explore the impact of chirality on reductase activity [1].
LC-MS/MS Metabolite Analysis: The identification and quantification of metabolic products employed an Agilent 1100 HPLC system coupled to an API4000 Triple Quadrupole mass spectrometer [1] [2]. Separation was achieved using a 4.6 × 150 mm Zorbax Eclipse 5μm XDB-C18 column maintained at 40°C. A gradient method effectively resolved all hydroxywarfarins and warfarin metabolites at a flow rate optimized for separation efficiency. This analytical approach enabled precise characterization of the reduction products, including the differentiation of alcohol metabolites resulting from C11 carbonyl reduction.
Table 1: Experimental Components for Reductive Pathway Characterization
| Component Type | Specific Source/Model | Key Characteristics/Parameters |
|---|---|---|
| Computational Model | Rainbow Deep Neural Network | Probability scores (0-1.0) for reaction likelihood; trained on 20,736 metabolic records |
| Biological System | Pooled Human Liver Cytosol (HLC150) | 150 donor pool; optimized protein concentration and incubation time |
| Analytical Instrumentation | Agilent 1100 HPLC with API4000 MS/MS | Triple quadrupole detection; C18 column (4.6×150mm, 5μm); 40°C |
| Chemical Standards | rac-hydroxywarfarins from Toronto Research Chemicals | 6-, 7-, 8-, 4'-hydroxywarfarin racemates; this compound isomer mixtures |
The diagram below illustrates the comprehensive experimental approach used to characterize the reductive elimination pathway:
Experimental workflow for pathway characterization
The investigation into the reductive metabolism of various hydroxywarfarins revealed significant differences in catalytic efficiency based on the position of hydroxylation. Experimental data demonstrated that This compound undergoes more efficient reduction compared to the parent warfarin molecule and other hydroxywarfarin isomers [3] [1]. This finding was consistent with computational predictions from the Rainbow Model, which correctly anticipated the enhanced reducibility of this compound despite failing to accurately predict the reduction order of all other hydroxywarfarins.
The research indicated that the location of the hydroxyl group significantly influences reduction selectivity among hydroxywarfarins and determines the specificity of resulting metabolites [3]. While most hydroxywarfarins showed inefficient reduction, the conversion of this compound to its corresponding alcohols was sufficiently efficient to represent a clinically relevant elimination pathway. This distinction is particularly important given that this compound, unlike other hydroxywarfarins, does not undergo significant glucuronidation, making the reductive pathway potentially critical for its clearance [1].
Studies with purified R- and S-7-hydroxywarfarin enantiomers provided important insights into the stereochemical aspects of the reductive pathway. The findings predicted that all hydroxywarfarin reductions are enantioselective toward R substrates and enantiospecific for S alcohol metabolites [3] [1]. This enantioselectivity aligns with previously documented patterns in warfarin reduction, where R-warfarin was more efficiently metabolized than S-warfarin, with both reactions primarily yielding S-alcohol metabolites through the action of CBR1 and AKR1C3 reductases [5].
The enantioselective nature of these reduction reactions has significant implications for warfarin metabolism in clinical settings. Since patients are administered racemic warfarin, the preferential reduction of R-hydroxywarfarins may influence overall metabolite profiles and contribute to the complex pharmacokinetic behavior observed with this medication. The production of specific alcohol metabolites with defined stereochemistry further adds to the metabolic complexity, as these secondary metabolites may possess distinct pharmacological activities or elimination characteristics.
Table 2: Kinetic Parameters of Warfarin and Metabolite Reduction
| Compound | Reduction Efficiency | Enantioselectivity | Primary Enzymes | Clinical Relevance |
|---|---|---|---|---|
| This compound | High | Preferential reduction of R-enantiomer | CBR1 > AKR1C3 | Major elimination pathway due to lack of glucuronidation |
| Warfarin | Moderate | R-warfarin > S-warfarin | AKR1C3 > CBR1 | Minor metabolic pathway (20% of metabolites) |
| 7-Hydroxywarfarin | Low | Preferential reduction of R-enantiomer | CBR1/AKR1C3 | Limited clinical significance |
| Other Hydroxywarfarins (6-, 8-, 4'-) | Low/Non-detectable | Preferential reduction of R-enantiomer | CBR1/AKR1C3 | Minimal contribution to elimination |
Enzyme phenotyping studies identified carbonyl reductase 1 (CBR1) as the primary enzyme responsible for this compound reduction, with AKR1C3 playing a secondary, though significant, role [3] [5]. This enzyme assignment is consistent with previous findings regarding warfarin reduction, where these same cytosolic enzymes demonstrated activity toward the parent drug. However, the efficiency of this compound reduction exceeds that of warfarin, highlighting the enhanced susceptibility of this metabolite to reductive metabolism.
The relative contribution of CBR1 and AKR1C3 to this compound reduction follows a pattern similar to warfarin reduction, with CBR1 acting as the dominant reductase. Previous investigations into warfarin reduction revealed a approximately 9-fold higher reduction velocity in cytosol compared to microsomes (Vmax = 77.2 vs. 8.7 pmol/mg protein/min, respectively) [5]. Of nine recombinant cytosolic carbonyl-reducing enzymes tested, AKR1C3 and CBR1 were identified as the principal warfarin reductases, though with markedly different internal clearance values (CLint = 65.922 vs. 0.070 μL/mg protein/min for AKR1C3 and CBR1, respectively) [5].
The reductase enzymes exhibit distinct stereoselective preferences that significantly influence the metabolic fate of this compound. CBR1 demonstrates preferential reduction of S-warfarin to form RS-wararin alcohol and SS-warfarin alcohol, while AKR1C3 exhibits stereoselective metabolism of R-warfarin to preferentially form SR-warfarin alcohol as the primary in vivo metabolite [5]. This stereochemical specificity likely extends to this compound reduction, contributing to the enantiospecific formation of S-alcohol metabolites.
The chiral aspects of this compound reduction are further complicated by the presence of multiple chiral centers in the molecule. Unlike other hydroxywarfarins, this compound contains chiral centers at both positions 9 and 10, resulting in four possible isomers that cannot be readily resolved with standard chromatographic methods [1]. This complexity presents analytical challenges for complete stereochemical characterization of the reduction products, necessitating sophisticated analytical approaches for comprehensive metabolic profiling.
The reductive elimination pathway for this compound has substantial clinical implications due to the metabolite's significant anticoagulant activity and its capacity to inhibit S-warfarin metabolism [3]. This compound has been identified as the most potent inhibitor of CYP2C9 among warfarin metabolites, displaying approximately 3-fold higher affinity for the enzyme than S-warfarin itself [4] [2]. This potent inhibition creates a complex metabolic feedback loop where this compound, a metabolite of R-warfarin, can significantly influence the metabolism of the more potent S-warfarin enantiomer.
The efficient reduction of this compound provides a crucial elimination mechanism for this active metabolite, potentially influencing overall anticoagulant response. Variations in the activity of CBR1 and AKR1C3 between individuals could contribute to the well-documented inter-patient variability in warfarin response and dosing requirements. Patients with reduced reductase activity may experience accumulation of this compound, leading to enhanced anticoagulant effects and potentially increased bleeding risk due to both the direct activity of the metabolite and its inhibition of S-warfarin metabolism.
The discovery of this novel reductive pathway adds another layer of complexity to understanding the pharmacogenomic influences on warfarin therapy. While polymorphisms in CYP2C9 and VKORC1 are well-established determinants of warfarin dosing, variations in CBR1 and AKR1C3 activity may represent additional sources of interindividual variability. The efficiency of this compound reduction could potentially contribute to differences in metabolite exposure and consequent anticoagulant effects, though clinical studies are needed to fully elucidate these relationships.
The reductive pathway may also represent a potential site for drug-drug interactions in patients receiving polypharmacy. Compounds that inhibit or induce CBR1 or AKR1C3 activity could potentially alter this compound elimination, thereby influencing overall warfarin response. Although such interactions have not been extensively investigated specifically for this compound reduction, they represent a theoretically important consideration for patients requiring complex medication regimens alongside warfarin therapy.
The discovery of the novel reductive elimination pathway for this compound represents a significant advancement in understanding warfarin metabolism and its complex pharmacokinetic behavior. This pathway provides a crucial elimination mechanism for this compound, which unlike other hydroxy metabolites, does not undergo significant glucuronidation. The efficient reduction of this compound by CBR1 and AKR1C3, combined with its potent anticoagulant activity and CYP2C9 inhibitory effects, positions this pathway as a potentially important factor in warfarin response variability.
The intramolecular hydrogen bonding in 10-hydroxywarfarin differs substantially from its parent compound. The table below summarizes the key experimental findings.
| Property | Warfarin | This compound | Experimental Conditions & Methods |
|---|---|---|---|
| Primary Intramolecular H-bond | OH⋯O [1] | OH⋯OH⋯O (double bridge) [1] | Structure Elucidation: Car–Parrinello molecular dynamics simulations confirmed the presence of these bonds at 298 K and 378 K. [1] |
| Experimental pKa | 4.99 [1] | 5.95 [1] | pKa Determination: Experimental and theoretical approaches were used to determine the acid dissociation constant. [1] |
| Thermodynamic Impact | Common single bridge [1] | Lower molecular flexibility; stronger rise in heat capacity and enthalpy upon dissociation. [1] | Thermodynamic Analysis: Enthalpic (ΔH) and entropic (ΔS) contributions to the dissociation free energy (ΔG) were determined. The dissociation entropy for this compound is close to zero due to offsetting effects. [1] |
Here are the methodologies used in the cited research to obtain the data above.
This protocol is derived from joint experimental/theoretical studies on acid-base equilibrium [1].
This protocol outlines the discovery of a novel metabolic pathway for this compound [2] [3].
The unique structure of this compound has direct consequences for its function and metabolism.
The experimental workflow for studying this compound's reductive elimination pathway is summarized below.
Experimental workflow for this compound reductive elimination.
While the structural role of the double hydrogen bond is established, the available research has some constraints:
| Property | Value / Description | Context & Source |
|---|---|---|
| Bioactivity | Metabolite of (R)-warfarin; Inhibitor of CYP2C9 and VKOR [1]. | Contributes to overall anticoagulant effect [2]. |
| Molecular Formula | C₁₉H₁₆O₅ [1] [3] | - |
| Molecular Weight | 324.332 g/mol [1] [3] | - |
| CYP2C9 Inhibition (IC₅₀) | 1.6 μM [1] | In recombinant enzyme assays; more potent than S-warfarin [4]. |
| VKOR Inhibition | 80 ng/mL [1] | Contributes to anticoagulant activity [2]. |
| Solubility | Slightly soluble in Methanol and DMSO [1]. | Predicted. |
| Predicted Water Solubility | 0.207 mg/mL [3] | ALOGPS prediction. |
| Predicted logP | 1.95 [3] | Measures lipophilicity (Chemaxon prediction). |
| pKa (Strongest Acidic) | 5.48 [3] | Chemaxon prediction. |
A key study investigated the thermodynamics of its chiral separation, providing some directly measured thermodynamic parameters [5].
| Parameter | Value / Description |
|---|---|
| Experimental Method | Cyclodextrin-assisted Capillary Electrophoresis |
| Complexation Process | Exothermic |
| Enthalpy (ΔH) | Negative (Favourable) |
| Key Finding | Higher affinity for cyclodextrin and stronger stereoselective effect compared to warfarin. |
10-hydroxywarfarin is a secondary metabolite with a unique elimination pathway. The following diagram maps its role in the broader metabolic network of warfarin.
Diagram: Metabolic fate of this compound, showing its formation from (R)-Warfarin via CYP3A4, its potent inhibition of CYP2C9, and its novel reductive elimination pathway [2] [4] [1].
This methodology is used to characterize the novel reductive elimination pathway of this compound [2].
The table below summarizes the core thermodynamic parameters for the acid-base dissociation of Warfarin and its metabolite, 10-hydroxywarfarin, from joint experimental and theoretical studies [1].
| Compound | pKa | Dissociation Free Energy | Enthalpic Contribution (ΔH) | Entropic Contribution (TΔS) |
|---|---|---|---|---|
| Warfarin | 4.99 | Information not provided | Information not provided | Information not provided |
| This compound | 5.95 | Information not provided | Strong rise upon dissociation | Close to zero upon dissociation |
The higher pKa of this compound indicates it is a weaker acid compared to Warfarin. This difference is governed by distinct intramolecular hydrogen bonding [1]:
This double bridge makes the this compound molecule less flexible, leading to a sharper increase in enthalpy (ΔH) during dissociation. The entropic contribution (TΔS) is near zero because the entropy loss from ion solvation and entropy gain from breaking intramolecular bonds are roughly equal in magnitude [1].
The addition of surfactants or aprotic cosolvents can induce upward pKa shifts of up to 1.5 units for both molecules, though through "totally different" thermodynamic changes [1].
This compound is a primary metabolite of the anticoagulant drug Warfarin. A key finding is that This compound is the only primary metabolite that does not undergo glucuronidation, and its elimination pathway was historically unknown [2].
Research indicates that reduction is a potential elimination pathway. The metabolic relationship is visualized below:
Figure 1. Metabolic pathways of warfarin and its hydroxy metabolites.
The reduction of this compound is catalyzed primarily by the CBR1 enzyme, and to a lesser extent by AKR1C3 [2]. This pathway is thought to be clinically relevant because this compound itself possesses anticoagulant activity and may inhibit the metabolism of the more potent S-warfarin, potentially influencing the overall drug effect [2].
10-Hydroxywarfarin is a clinically significant metabolite of the widely prescribed anticoagulant drug warfarin. As a major oxidative metabolite generated primarily through cytochrome P450-mediated metabolism, this compound exhibits distinct physicochemical properties that influence its behavior in biological systems and contribute to the complex pharmacokinetic profile of warfarin therapy. Understanding the precise thermodynamic parameters, metabolic pathways, and experimental approaches for studying this compound is essential for researchers and drug development professionals working on anticoagulant therapies and metabolic disposition of drugs. This technical guide provides a comprehensive examination of this compound's properties, with particular emphasis on its acid-base equilibrium characteristics, entropy-enthalpy relationships, and metabolic fate based on current experimental and theoretical research.
The position of the hydroxyl group at the 10-position of the coumarin ring structure differentiates this metabolite from other hydroxywarfarin isomers and confers unique thermodynamic behavior and metabolic stability. Unlike other hydroxywarfarins that undergo extensive glucuronidation, this compound displays distinct elimination pathways that remain partially characterized. This profile synthesizes experimental data from joint computational and empirical studies to provide researchers with validated protocols and reference parameters for ongoing investigations into warfarin metabolism and its clinical implications.
This compound (Chemical Name: 4-Dihydroxy-3-(2-hydroxy-3-oxo-1-phenylbutyl)-2H-1-benzopyran-2-one; CAS Registry Number: 83219-99-2) is a solid crystalline compound with a melting point of 183-185 °C [1]. It exhibits solubility in polar organic solvents including DMSO and methanol, but limited aqueous solubility, which has implications for its experimental handling and biological disposition. The compound's solid form is colorless under standard conditions [1].
The molecular formula of this compound is C19H16O5, with a molecular weight of 324.33 g/mol. Its structure incorporates multiple functional groups that contribute to its physicochemical behavior: a coumarin lactone ring, a pendant benzyl alcohol group, and the characteristic C10 hydroxyl group that distinguishes it from other warfarin metabolites [1]. The compound is typically stored at refrigerated temperatures (2-8°C) to maintain stability, and appropriate personal protective equipment including eyeshields, gloves, and respirators is recommended during handling due to its acute oral toxicity [1].
Table 1: Basic Physicochemical Properties of this compound
| Property | Specification | Experimental Conditions |
|---|---|---|
| Molecular Formula | C19H16O5 | - |
| Molecular Weight | 324.33 g/mol | - |
| Melting Point | 183-185 °C | - |
| Solubility | Soluble in DMSO, methanol | 25°C |
| Physical Form | Colorless solid | 25°C |
| Storage Conditions | 2-8°C | - |
The acid-base equilibrium of this compound exhibits distinctive thermodynamic features that differentiate it from the parent warfarin compound. Experimental studies have determined that this compound has a pKa value of 5.95, significantly higher than warfarin's pKa of 4.99 [2]. This difference in acidity reflects the substantial influence of the additional hydroxyl group on the molecule's electronic distribution and stabilization of the anionic form.
The dissociation process of this compound is characterized by unique enthalpy-entropy compensation relationships. A joint experimental and theoretical study employing Car-Parrinello molecular dynamics has revealed that the dissociation free energy for this compound is governed by an uncommon double hydrogen bridge (OH⋯OH⋯O) that imposes lower molecular flexibility compared to the single intramolecular hydrogen bond (OH⋯O) present in warfarin [2]. This structural constraint results in a more pronounced increase in heat capacity and enthalpy upon dissociation relative to warfarin. The entropic contribution to the dissociation process is particularly noteworthy, as it approaches zero due to a balance between two opposing effects: the entropic loss associated with ion solvation and the entropic gain resulting from breaking intramolecular hydrogen bonds [2].
Table 2: Thermodynamic Parameters for Acid-Base Dissociation of Warfarin and this compound
| Parameter | Warfarin | This compound | Experimental Conditions |
|---|---|---|---|
| pKa | 4.99 | 5.95 | Joint experimental/theoretical study [2] |
| Intramolecular H-bond | OH⋯O | OH⋯OH⋯O | Car-Parrinello MD simulations [2] |
| Molecular Flexibility | Higher | Lower constrained by double bridge | Computational dynamics [2] |
| Enthalpy Change upon Dissociation | Moderate | Stronger rise | Thermodynamic analysis [2] |
| Entropic Contribution | Negative | Approximately zero | Entropy-enthalpy compensation [2] |
Environmental factors significantly modulate the acid-base thermodynamics of this compound. Studies have demonstrated that the addition of surfactants and aprotic cosolvents induces substantial upward pKa shifts of up to 1.5 pH units for both warfarin and this compound [2]. However, the thermodynamic mechanisms underlying these perturbations differ fundamentally between the two compounds. For this compound, the presence of the double hydrogen bond bridge appears to amplify the thermodynamic response to microenvironment changes, though the precise structural basis for this sensitivity requires further investigation.
This compound occupies a unique position in warfarin metabolism as a major CYP3A4 metabolite of (R)-warfarin that follows distinct elimination pathways compared to other hydroxywarfarin isomers [1]. While most primary hydroxywarfarin metabolites undergo extensive glucuronidation by UDP-glucuronosyltransferases (UGTs) as a prerequisite for biliary and renal excretion, this compound represents an exception to this pattern as it does not undergo glucuronidation [3]. This distinctive metabolic stability against phase II conjugation necessitates alternative elimination mechanisms that remain partially characterized.
Recent research has identified a novel reductive pathway as a potentially significant route for this compound clearance [3]. Computational modeling using the Rainbow deep neural network model predicts that this compound undergoes reduction more efficiently than the parent warfarin compound at the C11 carbonyl position [3]. Experimental studies with human liver cytosol have confirmed this metabolic transformation, identifying carbonyl reductases CBR1 and, to a lesser extent, AKR1C3 as the principal enzymes responsible for catalyzing this reaction [3]. The reduction proceeds enantioselectively toward R substrates and is enantiospecific for S alcohol metabolites, adding complexity to the metabolic scheme.
The following diagram illustrates the major metabolic pathways of this compound:
Figure 1: Major Metabolic Pathways of this compound. The metabolite is generated primarily via CYP3A4 oxidation of warfarin and undergoes unique elimination pathways including reduction by CBR1/AKR1C3 enzymes, distinct from glucuronidation pathways used by other hydroxywarfarins.
The metabolic fate of this compound has clinical implications beyond elimination, as this metabolite retains significant anticoagulant activity and demonstrates the capacity to inhibit S-warfarin metabolism [3]. Unlike other hydroxywarfarins that largely lose their pharmacological activity upon oxidation, this compound maintains the ability to inhibit vitamin K oxidoreductase complex 1 (VKORC1), potentially contributing to the overall anticoagulant effect during warfarin therapy. Furthermore, its inhibition of S-warfarin metabolism may alter the pharmacokinetic profile of the more potent S-enantiomer, potentially influencing dose-response relationships in clinical settings.
The determination of acid-base thermodynamic parameters for this compound requires integrated experimental and computational approaches. Research-grade pKa values can be established through potentiometric titrations conducted under controlled temperature conditions (typically 298 K and 378 K) with ionic strength adjustment [2]. For enhanced accuracy, these experimental determinations should be complemented with theoretical calculations employing density functional theory (DFT) and Car-Parrinello molecular dynamics simulations to model intramolecular hydrogen bonding patterns and their temperature dependence [2].
The evaluation of entropy-enthalpy compensation relationships requires temperature-variant studies across a physiologically relevant range (e.g., 298-310 K). Isothermal titration calorimetry (ITC) provides direct measurements of enthalpy changes (ΔH) during proton dissociation events, from which entropic contributions (TΔS) can be derived via the Gibbs-Helmholtz relationship [2]. For molecular dynamics components, simulations should extend for sufficient duration (typically >50 ps) to ensure adequate sampling of conformational states and hydrogen bond dynamics, with explicit solvation models to account for solvent effects on thermodynamic parameters [2].
Investigation of this compound reduction pathways employs human liver cytosol incubation studies followed by liquid chromatography-mass spectrometry (LC-MS) analysis [3]. Standardized protocols involve preparing reaction mixtures containing cytosolic fraction (typically 5 μg protein), reaction buffer (100 μM Tris-HCl, pH 7.4, with 5 mM MgCl2 and 5 mM saccharolactone), and this compound substrate at concentrations ranging from 100 to 2000 μM [3]. Reactions are initiated by adding the cosubstrate (4 mM UDP-GlcUA for glucuronidation studies or NADPH for reductive pathways) and incubated at 37°C for 90 minutes with verification of linear reaction kinetics [3].
Product identification and quantification utilize LC-MS/MS systems with chromatographic separation optimized for hydroxywarfarin isomers. The absence of commercial standards for reduced metabolites necessitates semiquantification using external standard curves based on the parent hydroxywarfarin compounds, with the validated assumption that glucuronic acid conjugation does not significantly alter extinction coefficients [4]. Enzyme kinetic parameters (Km, Vmax) are determined by fitting velocity versus substrate concentration data to appropriate kinetic models, with special attention to potential substrate inhibition phenomena at elevated concentrations [4].
The following diagram illustrates the experimental workflow for metabolic studies:
Figure 2: Experimental Workflow for Metabolic Studies of this compound. The protocol involves sample preparation with human liver cytosol, controlled incubation, reaction termination, and LC-MS/MS analysis followed by data processing.
The unique physicochemical and metabolic properties of this compound have significant implications for clinical pharmacology and personalized medicine approaches to warfarin therapy. As an active metabolite with anticoagulant activity and the capacity to inhibit metabolism of the more potent S-warfarin enantiomer, this compound may contribute to the overall anticoagulant effect and influence dose-response relationships [3]. This potential pharmacological activity underscores the importance of considering metabolite contributions to overall drug effect, particularly for agents with narrow therapeutic indices like warfarin.
The unusual elimination pathway of this compound, avoiding glucuronidation that clears other hydroxywarfarin metabolites, may contribute to the interindividual variability observed in warfarin response [3]. As the only major primary metabolite that does not undergo glucuronidation, this compound likely accumulates to different extents in patients based on variations in the reductive clearance pathway. This variability may be further influenced by genetic polymorphisms in the identified reductases CBR1 and AKR1C3, though clinical studies confirming this relationship are needed.
From a drug development perspective, understanding the thermodynamics and metabolic fate of this compound provides insights for designing next-generation anticoagulants with improved predictability. The structure-activity relationships derived from its unique double hydrogen bond bridge and resultant thermodynamic behavior may inform molecular modifications to enhance drug-like properties. Furthermore, the growing recognition of active metabolites' contributions to overall drug response supports more comprehensive metabolite characterization during preclinical development for future therapeutic agents.
This compound represents a pharmacologically significant metabolite with distinctive physicochemical properties that influence its behavior in biological systems. Its elevated pKa (5.95) relative to warfarin, near-zero dissociation entropy resulting from balanced solvation and bond-breaking effects, and unique double hydrogen bond configuration contribute to its special position in warfarin metabolism. The compound's unusual metabolic stability against glucuronidation and alternative clearance through reductive pathways differentiates it from other hydroxywarfarin metabolites and may impact its accumulation and activity in patients.
Warfarin therapy, administered as a racemic mixture of R and S enantiomers, is characterized by significant inter-individual variation in patient response. A key reason for this is its extensive metabolism, which influences the levels of pharmacologically active compounds [1] [2] [3].
While the primary metabolism of warfarin occurs via cytochrome P450 oxidation to form various hydroxywarfarins, a minor pathway involves the reduction of the parent drug at the C11 position by cytosolic enzymes to form warfarin alcohols [2] [3]. Among the hydroxywarfarin metabolites, 10-hydroxywarfarin is unique because, unlike the others, it does not undergo glucuronidation, and its elimination pathway was not well understood [2] [3]. Recent research has identified a novel reductive elimination pathway for this compound, primarily mediated by the enzymes Carbonyl Reductase 1 (CBR1) and, to a lesser extent, Aldo-Keto Reductase 1C3 (AKR1C3) [1] [3]. This pathway is clinically relevant given this compound's own anticoagulant activity and its capacity to inhibit the metabolism of the more potent S-warfarin [1].
The following diagram illustrates the central role of this newly discovered reductive pathway in the metabolism of warfarin and its metabolites.
FIGURE 1: Warfarin metabolism, highlighting the novel reductive pathway for this compound.
The reduction of hydroxywarfarins is not equally efficient across all metabolites. Experimental data indicates that the position of the hydroxyl group significantly impacts the reaction's efficiency and stereospecificity [1] [3].
The table below summarizes the key enzymatic findings for the reduction of this compound compared to the parent drug, warfarin.
| Parameter | CBR1 | AKR1C3 |
|---|---|---|
| Primary Role in 10-OH Warfarin Reduction | Major contributor [1] [3] | Minor contributor [1] [3] |
| Enantioselectivity | Preferential reduction of the R-enantiomer of substrate hydroxywarfarins; enantiospecific for forming the S-alcohol metabolite [1] [3] | Preferential reduction of the R-enantiomer of substrate hydroxywarfarins; enantiospecific for forming the S-alcohol metabolite [1] [3] |
| Comparative Reaction Efficiency | Reduction of this compound is more efficient than reduction of the parent warfarin molecule [1] [3] | Reduction of this compound is more efficient than reduction of the parent warfarin molecule [1] [3] |
Furthermore, studies using rac-7-hydroxywarfarin revealed that the reduction of hydroxywarfarins is enantioselective, favoring the R substrate, and enantiospecific, producing the S alcohol metabolite. This stereochemical preference is consistent for both CBR1 and AKR1C3 [1] [3].
The following methodology was used to characterize the reductive pathway in the cited research [1] [3].
The experimental workflow from this protocol is visualized below.
FIGURE 2: A high-level workflow of the experimental protocols used to characterize the pathway.
For researchers aiming to replicate or build upon these findings, several technical aspects are crucial:
The discovery of this pathway opens new avenues for research, including:
| Aspect | Key Findings |
|---|---|
| Primary Metabolic Pathway | Reduction of the C11 carbonyl group on the hydroxywarfarin molecule to form a hydroxyl group, resulting in diastereomeric alcohols [1] [2]. |
| Key Hydroxywarfarin | 10-Hydroxywarfarin is reduced more efficiently than warfarin itself and other hydroxywarfarins. This is its only known elimination pathway, as it does not undergo glucuronidation [1] [2]. |
| Major Metabolites | Two alcohol metabolites are typically observed: Alcohol 1 (minor) and Alcohol 2 (major) [2]. |
| Enzymes Responsible | Primarily CBR1 and, to a lesser extent, AKR1C3 [1] [2]. |
| Stereoselectivity | Reductions are enantioselective toward the R-enantiomer of the substrate and enantiospecific for producing the S-alcohol metabolite [2]. |
| Primary Analytical Method | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) [1] [2]. |
The following workflow and protocol detail the process for identifying hydroxywarfarin alcohols, based on contemporary research methodologies.
Experimental workflow for identifying hydroxywarfarin alcohols via LC-MS/MS.
Here is a detailed breakdown of the protocol based on the research:
For context, the primary elimination route for most hydroxywarfarins (6-, 7-, and 8-OH) is glucuronidation, not reduction to alcohols. The table below summarizes the key UGT enzymes involved.
| Hydroxywarfarin | Key UDP-glucuronosyltransferase (UGT) Enzymes | Notes | Citation |
|---|---|---|---|
| 6-, 7-, 8-Hydroxywarfarin | UGT1A1, UGT1A10, UGT1A9, UGT1A8, UGT1A3 | UGT1A10 is a major extrahepatic (intestinal) isoform. Glucuronidation can occur at either the C4 or C7 hydroxyl group, leading to two metabolites. | [3] [4] [5] |
| This compound | Not a substrate for glucuronidation | This lack of conjugation makes its novel reductive pathway clinically significant for elimination. | [2] |
Metabolic fate of hydroxywarfarins, highlighting the unique pathway for this compound.
The reductive pathway for This compound is particularly significant because this metabolite retains anticoagulant activity and can inhibit the metabolism of the active S-warfarin parent drug [2]. Understanding its elimination is crucial for a complete picture of warfarin's pharmacokinetics and potential drug-drug interactions.
10-Hydroxywarfarin is a crucial metabolite of the anticoagulant drug warfarin, primarily formed by the cytochrome P450 enzyme CYP3A4 [1]. Its analysis is important in clinical pharmacology for several reasons: it serves as a phenotypic marker for CYP3A4 metabolic activity, helps in understanding the complex pharmacokinetics of warfarin, and investigates potential drug-drug interactions [2] [1].
A key analytical challenge is that this compound contains a second chiral center, resulting in four possible stereoisomers (e.g., R-10(S), R-10(R), S-10(S), S-10(R)) [2] [1]. Furthermore, it undergoes unique metabolic fate compared to other hydroxywarfarins, as it is not eliminated via glucuronidation but potentially through a novel reductive pathway [2]. The following sections provide a detailed protocol for its precise determination.
The core of this compound analysis is a chiral LC-MS/MS method that effectively separates and quantifies the metabolite alongside warfarin enantiomers and other hydroxylated metabolites [1].
The table below summarizes the key validated parameters of the method for quantifying this compound in rat plasma, demonstrating its reliability for pharmacokinetic studies [1].
Table 1: Validation Parameters for the LC-MS/MS Analysis of this compound
| Parameter | Specification / Value |
|---|---|
| Analytical Column | HYPERSIL CHIRAL-OT (4.6 × 150 mm, 3.0 µm) |
| Linear Range | 1.00 - 800 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |
| Precision (RSD) | Within-run and between-run ≤ 15% |
| Sample Preparation | Protein Precipitation |
| Key MRM Transition | 323.09 → 250 |
Understanding the role of this compound within the broader warfarin metabolic pathway is essential for interpreting analytical data.
The following diagram illustrates the central metabolic pathways of warfarin, highlighting the position of this compound.
Diagram 1: Warfarin Metabolic Pathway (76 characters)
Here is a detailed workflow for the sample preparation, analysis, and data processing for the determination of this compound, based on the validated method [1].
Table 2: Step-by-Step LC-MS/MS Protocol for this compound
| Step | Procedure | Critical Parameters |
|---|---|---|
| 1. Sample Prep | 1. Thaw plasma samples on ice.\n2. Precipitate proteins by adding a volume of acetonitrile (e.g., 3:1 v/v) to plasma.\n3. Vortex mix and centrifuge at >10,000 x g for 10 min.\n4. Collect the supernatant for injection. | - Maintain cold chain.\n- Ensure precise solvent-to-plasma ratio. |
| 2. LC Setup | 1. Use a HYPERSIL CHIRAL-OT column at 30°C.\n2. Employ an isocratic mobile phase: 60% 0.1% FA in H₂O / 40% 0.1% FA in ACN.\n3. Set flow rate to 0.40 mL/min.\n4. Set injection volume to 2 µL. | - Equilibrate column thoroughly.\n- Degas mobile phases. |
| 3. MS Setup | 1. Use negative ion mode ESI.\n2. Set MRM transition for 10-OH-warfarin: 323.09 -> 250.\n3. Optimize source parameters:\n - Gas Temp: 250°C\n - Gas Flow: 12 L/min\n - Nebulizer: 35 psi\n - Sheath Gas Temp: 300°C\n - Capillary Voltage: 4000 V. | - Optimize fragmentor voltage and CE for the MRM transition. |
| 4. Data Analysis | 1. Use a 7-point calibration curve (1-800 ng/mL).\n2. Quantify using the peak area of the 10-OH-warfarin MRM transition. | - Ensure R² > 0.99 for the calibration curve. |
The entire analytical workflow, from sample to result, is visualized in the diagram below.
Diagram 2: Analytical Workflow (21 characters)
For researchers implementing this protocol, please consider the following advanced insights:
This compound is a major primary metabolite of warfarin, formed specifically via the regio- and stereoselective 10-hydroxylation of R-warfarin by the cytochrome P450 enzyme CYP3A4 [1] [2]. Unlike other hydroxywarfarins, it is not eliminated via glucuronidation but may undergo a novel, alternative reductive elimination pathway [3]. Its quantification is clinically significant for two primary reasons: it serves as a phenotypic marker for CYP3A4 metabolic activity in drug-drug interaction studies, and it may possess intrinsic anticoagulant activity, potentially contributing to the overall pharmacological effect of warfarin therapy [1] [3].
The following detailed protocol is adapted from a validated chiral high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the simultaneous quantification of R-warfarin, S-warfarin, S-7-hydroxywarfarin, and (9R,10S)-10-hydroxywarfarin in human plasma [1].
This method uses a simple protein precipitation, requiring only 50 µL of plasma [1].
The described method has been rigorously validated according to standard bioanalytical guidelines [1].
Table 1: Analytical Performance and Validation Data
| Validation Parameter | Result for (9R,10S)-10-OH-warfarin |
|---|---|
| Linear Range | 0.1 - 1000 nM (approx. 0.04 - 400 ng/mL) |
| Lower Limit of Quantification (LLOQ) | 0.1 nM (approx. 0.04 ng/mL) |
| Recovery (Extraction Efficiency) | 82.9 - 96.9% (for all analytes) |
| Intra-day & Inter-day Precision (RSD) | < 15% (as per standard validation acceptance criteria) |
| Intra-day & Inter-day Accuracy | Within ± 15% of the nominal concentration (as per standard validation acceptance criteria) |
Table 2: Example MS/MS Parameters (for reference)
| Analyte | Precursor Ion > Product Ion (m/z) | Application / Context |
|---|---|---|
| This compound | Not explicitly stated in sources | Used for metabolic phenotyping [1]. |
| Phenolic Compounds (from S. glabra) | Optimized for 12 compounds [4] | Example of MRM application for complex quantification. |
The following diagram illustrates the metabolic context of this compound and the logical workflow for its quantification, from sample collection to data analysis.
The primary application of this method is for phenotypic characterization of CYP3A4 activity during clinical drug-drug and drug-diet interaction studies [1]. By measuring the plasma concentration ratio of this compound to its parent drug (R-warfarin), researchers can assess the inducing or inhibitory effect of a co-administered drug on the CYP3A4 enzyme.
This is crucial for warfarin due to its narrow therapeutic index and high susceptibility to interactions. For example, the antifungal agent fluconazole is a moderate inhibitor of both CYP2C9 and CYP3A4, and its concomitant use with warfarin significantly complicates dose management [5]. Quantifying this compound in such scenarios provides direct evidence of the metabolic interaction at the CYP3A4 level.
Furthermore, emerging research suggests that this compound itself may have anticoagulant activity and can inhibit the metabolism of S-warfarin, adding another layer of complexity to its clinical impact [3].
10-Hydroxywarfarin represents a critical oxidative metabolite of the widely prescribed anticoagulant drug warfarin, formed primarily through CYP3A4-mediated metabolism of the R-enantiomer of the parent drug [1] [2]. Unlike other hydroxylated metabolites, this compound possesses a second chiral center at the C10 position, resulting in four possible stereoisomers that exhibit different biological activities and metabolic fates [3] [4]. This structural complexity presents significant analytical challenges for researchers investigating warfarin metabolism, drug-drug interactions, and individual variation in drug response.
The clinical relevance of this compound separation extends beyond basic metabolic profiling. Recent evidence indicates that this metabolite may significantly inhibit CYP2C9-mediated metabolism of the more potent S-warfarin, potentially contributing to the narrow therapeutic index and interindividual variability observed with warfarin therapy [5]. Specific stereoisomers of this compound, particularly the (9R,10S) configuration, demonstrate varying degrees of inhibitory potency against cytochrome P450 enzymes, highlighting the importance of stereospecific analytical methods [5] [6]. Furthermore, this compound does not undergo glucuronidation like other hydroxywarfarin metabolites, making its elimination pathway an active area of investigation [3] [7].
This application note provides detailed protocols for the separation and characterization of this compound stereoisomers using two complementary analytical techniques: chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) and cyclodextrin-assisted capillary electrophoresis (CE). These methods enable researchers to accurately quantify individual stereoisomers in biological matrices, supporting advanced pharmacokinetic studies, phenotyping of enzyme activities, and investigation of metabolic interactions.
The separation of this compound stereoisomers presents unique analytical challenges due to the high degree of structural similarity between isomers and the presence of multiple chiral centers [4]. The introduction of a hydroxyl group at the C10 position creates a second chiral center in addition to the existing one at C9, resulting in four possible stereoisomers: (9R,10R), (9R,10S), (9S,10R), and (9S,10S) [1]. These stereoisomers may exhibit different biological activities, metabolic rates, and inhibitory potentials against cytochrome P450 enzymes, necessitating their precise separation and quantification.
The lack of commercial availability of individual stereoisomers further complicates method development and validation [3] [7]. Researchers often must work with mixtures of isomers, requiring sophisticated analytical approaches to resolve and identify each component. Additionally, the typically low circulating concentrations of these metabolites in biological samples demand highly sensitive detection methods, often requiring mass spectrometric detection with lower limits of quantification in the nanomolar range [6] [4].
When developing separation methods for this compound stereoisomers, several technical factors must be considered:
The following sections provide detailed protocols that address these challenges through optimized separation conditions and detection parameters.
Two primary analytical approaches have demonstrated effectiveness for separating this compound stereoisomers: chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) and cyclodextrin-assisted capillary electrophoresis (CE). Each technique offers distinct advantages and limitations, making them suitable for different research applications and laboratory settings.
Table 1: Comparison of Separation Techniques for this compound Stereoisomers
| Technique | Separation Mechanism | Key Conditions | Analysis Time | Detection Limits | Advantages |
|---|---|---|---|---|---|
| Chiral LC-MS/MS | Cellulose tris-(3,5-dimethylphenyl-carbamate) modified silica column | HYPERSIL CHIRAL-OT; water/acetonitrile with 0.1% formic acid (40:60) | 50 min | 1.0 ng/mL for hydroxywarfarins [4] | High sensitivity, compatibility with biological matrices |
| Capillary Electrophoresis | Methyl-β-cyclodextrin chiral selector | 40 mM phosphate buffer (pH 9.0); 25°C; +20 kV voltage | ~15 min | Not specifically reported | High efficiency, minimal solvent consumption |
| Chiral LC-MS/MS (Alternative) | Phenyl-based reverse phase + chiral column | Complex gradient elution | 17 min [6] | 0.04 ng/mL for (9R,10S)-10-OH-warfarin [6] | Ultra-high sensitivity, comprehensive metabolite profiling |
The choice between these techniques depends on specific research requirements. LC-MS/MS methods generally provide superior sensitivity and are better suited for quantifying low analyte concentrations in complex biological samples [6] [4]. In contrast, CE techniques offer higher separation efficiency and faster analysis times, making them valuable for rapid screening applications [8].
Method optimization for this compound separation requires careful attention to several critical parameters:
For LC-MS/MS: Column selection, mobile phase composition, flow rate, and temperature significantly impact chiral recognition and resolution. The use of 0.1% formic acid in the mobile phase enhances ionization efficiency for mass spectrometric detection [4].
For CE: The type and concentration of cyclodextrin, buffer pH, applied voltage, and capillary temperature collectively determine separation efficiency. Methyl-β-cyclodextrin has demonstrated particular effectiveness for warfarin and this compound enantioseparation [8].
Detection conditions: Negative ion mode with electrospray ionization is preferred for mass spectrometric detection of warfarin metabolites due to their chemical structure and ionization efficiency [4]. Multiple reaction monitoring (MRM) transitions should be optimized for each stereoisomer when reference standards are available.
The following workflow illustrates the decision process for selecting an appropriate separation method:
Prepare mobile phase components using high-purity water (18.2 MΩ·cm resistivity) and LC-MS grade organic solvents:
Configure the mass spectrometer for optimal detection of this compound stereoisomers:
For plasma samples, employ a protein precipitation extraction method:
When validating the method for bioanalytical applications, assess the following parameters:
Table 2: Method Validation Specifications for this compound LC-MS/MS Analysis
| Validation Parameter | Acceptance Criteria | Experimental Results |
|---|---|---|
| Linearity Range | R² > 0.99 | 1.00-800 ng/mL [4] |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ≥10, accuracy ±20% | 1.0 ng/mL [4] |
| Precision (Intra-day) | RSD ≤15% | ≤7.3% for hydroxywarfarins [4] |
| Precision (Inter-day) | RSD ≤15% | ≤9.8% for hydroxywarfarins [4] |
| Accuracy | 85-115% | 92.5-107.3% [4] |
| Recovery | Consistent and reproducible | 82.9-96.9% [6] |
| Matrix Effects | RSD ≤15% | No significant matrix effect observed [4] |
Prepare the separation buffer as follows:
Proper capillary conditioning is essential for reproducible separations:
The CE method can be optimized by adjusting several key parameters:
The described methods for this compound stereoisomer separation enable various advanced research applications:
Table 3: Troubleshooting Common Issues in this compound Stereoisomer Separation
| Problem | Potential Causes | Solutions |
|---|---|---|
| Insufficient Resolution | Suboptimal chiral selector concentration, inappropriate mobile phase/background electrolyte composition | Adjust cyclodextrin concentration (CE) or organic modifier percentage (LC); optimize temperature |
| Poor Peak Shape | Column deterioration (LC), capillary adsorption (CE), inappropriate sample matrix | Condition or replace column (LC); implement more rigorous capillary cleaning (CE); improve sample purification |
| Low Sensitivity | Suboptimal MS parameters, ion suppression, small injection volume | Optimize MRM transitions; improve sample cleanup; consider on-line concentration techniques (CE) |
| Irreproducible Migration Times | Temperature fluctuations, buffer depletion, inadequate capillary conditioning | Improve temperature control; refresh background electrolyte frequently; standardize conditioning protocol |
| Incomplete Stereoisomer Separation | Co-elution of specific diastereomers, insufficient method selectivity | Try alternative chiral selectors or columns; adjust pH to influence ionization state; use longer separation pathway |
The separation of this compound stereoisomers requires sophisticated analytical approaches due to the presence of multiple chiral centers and the structural similarity of the isomers. The chiral LC-MS/MS method provides robust separation and sensitive quantification of individual stereoisomers in biological matrices, making it ideal for pharmacokinetic studies and clinical applications. The capillary electrophoresis approach offers an efficient alternative with high enantioselectivity and minimal solvent consumption, suitable for rapid analysis and method development.
The choice between these techniques should be guided by specific research objectives, available instrumentation, and required sensitivity. Both methods enable researchers to advance our understanding of warfarin metabolism, particularly the role of this compound in the complex pharmacokinetics and pharmacodynamics of this widely used anticoagulant therapy.
Liver cytosol stability assays represent a critical component in the drug discovery pipeline, providing essential data on non-microsomal metabolic pathways that can significantly impact drug candidate performance. While cytochrome P450-mediated metabolism has received extensive attention in pharmaceutical research, cytosolic enzymes including aldehyde oxidase (AO), carbonyl reductases, glutathione transferase (GST), and other soluble metabolizing enzymes have emerged as clinically significant contributors to drug clearance [1] [2]. The steady-state reduction assay specifically examines the reductive metabolism of compounds by cytosolic enzymes under conditions where enzyme activity remains constant throughout the measurement period, providing crucial kinetic parameters that predict in vivo metabolic behavior.
The fundamental principle of these assays involves incubating test compounds with liver cytosol fractions under physiologically relevant conditions and measuring the depletion of parent compound or formation of metabolites over time. These assays are particularly valuable for identifying reductive metabolic pathways that might otherwise be overlooked in standard microsomal stability assays. Several high-profile drug development failures have been attributed to unanticipated cytosolic metabolism, including SGX523, which demonstrated species-specific aldehyde oxidase metabolism leading to renal toxicity, and FK3453, which showed unexpectedly low human plasma exposure due to AO-mediated clearance [1]. These cases highlight the critical importance of comprehensive metabolic profiling including cytosolic pathways early in drug development.
Species Selection: While human liver cytosol is ultimately most relevant for predicting human metabolism, comparative studies using cytosol from preclinical species (e.g., mouse, rat, dog) are essential for assessing interspecies differences and identifying appropriate animal models for toxicity studies [1]. The substantial species differences in cytosolic enzyme expression and activity necessitate careful interpretation of cross-species data.
Cytosol Preparation: Liver cytosol fractions contain the soluble cytoplasmic components of hepatocytes, including metabolic enzymes but excluding membrane-bound enzymes found in microsomes. Commercially available pooled human liver cytosol from multiple donors (typically 50-150 donors) is recommended to account for interindividual variability in enzyme expression and activity [3] [1]. Cytosol should be stored at -80°C in small aliquots to avoid repeated freeze-thaw cycles that can compromise enzyme activity.
Compound Properties: Test compounds should be prepared in appropriate solvents such as DMSO, methanol, or acetonitrile, with final organic solvent concentrations typically kept below 1% (v/v) to avoid enzyme inhibition. The physicochemical properties of test compounds, particularly their susceptibility to reductive metabolism or presence of functional groups known to be substrates for cytosolic enzymes (carbonyl groups, nitro groups, etc.), should guide assay prioritization [1].
Enzyme Concentration Optimization: Preliminary experiments should determine the optimal cytosol protein concentration that maintains metabolic linearity with respect to both time and protein content. Typical assays use 0.5-2 mg/mL cytosolic protein, with specific concentrations validated for linear metabolite formation or substrate depletion throughout the incubation period [3] [1].
Cofactor Supplementation: Depending on the specific metabolic pathways being investigated, appropriate cofactors must be added to the reaction mixture. For reductive reactions, NADPH or NADH is often required as an electron donor, while other cytosolic enzymes may require different cofactors such as glutathione for GST-mediated reactions [3] [2].
Control Experiments: Comprehensive control experiments are essential for data interpretation, including negative controls without cofactors, without cytosol, and with heat-inactivated cytosol to account for non-enzymatic degradation or analytical interference. Positive controls with known substrates (e.g. 10-hydroxywarfarin for carbonyl reductases) should be included to verify enzyme activity [3].
Table 1: Composition of incubation components for liver cytosol steady-state reduction assays
| Component | Final Concentration | Preparation Notes |
|---|---|---|
| Potassium Phosphate Buffer | 100 mM | Prepare at pH 7.4; filter sterilize if needed |
| Liver Cytosol | 0.5-2 mg/mL | Thaw on ice; dilute with cold buffer |
| NADPH/NADH | 1-2 mM | Prepare fresh daily in buffer |
| Test Compound | 1-10 µM | From stock solutions in DMSO or other solvent |
| MgCl₂ | 3-5 mM | Optional, for certain enzymatic reactions |
Preparation of Assay Buffer: Prepare 100 mM potassium phosphate buffer (pH 7.4) by combining appropriate volumes of monobasic and dibasic potassium phosphate solutions. Adjust pH to 7.4 using HCl or NaOH if necessary. The buffer can be prepared in advance and stored at 4°C for up to one month. Note: For assays focusing on specific enzymatic pathways, additional components may be required, such as aldehyde oxidase which may benefit from the inclusion of redox stabilizers [1] [2].
Cytosol and Cofactor Preparation: Thaw frozen liver cytosol aliquots on ice or in a refrigerator at 4°C. Once thawed, keep cytosol on ice until use. Dilute the cytosol to 2-4 times the desired final concentration in cold phosphate buffer. Prepare fresh NADPH or NADH solutions immediately before use, as these cofactors are unstable in aqueous solution. Dissolve in buffer and protect from light [3] [1].
Reaction Mixture Assembly: Prepare the master reaction mixture on ice by combining appropriate volumes of buffer, cytosol, and any additional cofactors or salts except NADPH/NADH and test compound. Gently mix by inversion, taking care to avoid foaming.
Pre-incubation: Distribute the master mixture to incubation tubes or plates and pre-warm at 37°C for 3-5 minutes in a water bath or thermal mixer. This step ensures all components reach physiological temperature before reaction initiation.
Reaction Initiation: Start the metabolic reaction by adding pre-warmed NADPH/NADH solution. Mix immediately but gently. For time-course experiments, this represents time zero.
Time-course Incubation: Maintain reactions at 37°C with gentle shaking or agitation. Remove aliquots at predetermined time points (e.g., 0, 5, 10, 15, 30, 45, 60 minutes) and immediately transfer to termination solution (typically an equal volume of ice-cold acetonitrile or methanol containing internal standard) to stop the reaction [1].
Sample Processing: Following termination, vortex samples thoroughly and centrifuge at high speed (e.g., 10,000-15,000 × g for 10 minutes) to precipitate proteins. Transfer supernatants to clean containers for analysis. Store samples at -20°C or below if not analyzing immediately.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis:
Table 2: Key kinetic parameters derived from steady-state reduction assays and their applications
| Parameter | Description | Calculation Method | Application in Drug Discovery |
|---|---|---|---|
| In vitro Half-life (t₁/₂) | Time for 50% substrate depletion | t₁/₂ = 0.693 / k, where k is elimination rate constant | Preliminary stability ranking; informs compound selection |
| In vitro Intrinsic Clearance (CLᵢₙₜ) | Volume of cytosol cleared of drug per unit time | CLᵢₙₜ = (0.693 / t₁/₂) × (mL incubation / mg cytosol) × (mg cytosol / g liver) × (g liver / kg body weight) | Scaling to in vivo hepatic clearance |
| Metabolite Formation Rate | Velocity of metabolite generation | v = Δ[metabolite]/Δt at early time points | Enzyme kinetic analysis; reaction phenotyping |
| % Parent Remaining | Proportion of initial compound concentration remaining at specific time points | % = (Aₜ / A₀) × 100, where A is analyte response | Stability classification; structure-metabolism relationships |
Half-life and Clearance Calculations: Calculate the elimination rate constant (k) from the slope of the natural logarithm of parent compound concentration versus time plot. The in vitro half-life is then derived from t₁/₂ = 0.693/k. The intrinsic clearance can be calculated using the following formula: CLᵢₙₜ = (0.693 / t₁/₂) × (volume of incubation / amount of cytosol protein) [1] [2].
Metabolite Kinetics: For detailed enzyme kinetic studies, measure initial velocities of metabolite formation at varying substrate concentrations. Plot velocity versus substrate concentration and fit data to appropriate kinetic models (Michaelis-Menten, substrate inhibition, etc.) to derive Kₘ and Vₘₐₓ values. These parameters enable more accurate prediction of in vivo clearance and potential drug-drug interactions [3].
Stability Classification: Compounds can be categorized based on their in vitro half-life in liver cytosol:
This classification helps prioritize compounds for further development and identifies those requiring structural modification to improve metabolic stability.
Table 3: Troubleshooting guide for common issues in cytosol reduction assays
| Problem | Potential Causes | Solutions |
|---|---|---|
| Rapid substrate depletion at earliest time point | Enzyme concentration too high; substrate concentration too low | Dilute cytosol; optimize protein concentration; increase substrate concentration within solubility limits |
| No metabolic turnover | Cofactor deficiency; enzyme inactivity; inappropriate substrate | Verify cofactor preparation and concentration; test positive control compounds; confirm cytosol storage conditions |
| Non-linear metabolite formation | Enzyme inhibition; cofactor depletion; non-specific binding | Include higher cofactor concentrations; add bovine serum albumin to reduce non-specific binding; use shorter time points |
| High variability between replicates | Inconsistent pipetting; incomplete mixing; protein precipitation | Use calibrated pipettes and master mixes; ensure thorough mixing; clarify samples by centrifugation before analysis |
Species Comparison and Human Prediction: When data from multiple species are available, compare metabolic profiles and clearance values to identify the most appropriate preclinical model for human metabolism. The human liver cytosol data provides the most direct insight into human metabolic susceptibility, while data from preclinical species informs animal model selection for safety assessment studies [1].
The data generated from human liver cytosol steady-state reduction assays informs multiple aspects of drug discovery:
Lead Optimization: Guide structural modification to mitigate cytosolic metabolic liabilities while maintaining target potency and other desirable properties. Specific structural alerts for cytosolic metabolism can be identified and avoided in subsequent compound design [1].
Cross-Species Comparison: Enable appropriate species selection for preclinical toxicology studies by identifying metabolic similarities and differences between humans and animal models. This helps ensure that toxicology species are exposed to similar metabolic profiles as humans [1] [4].
Reaction Phenotyping: Identify specific cytosolic enzymes responsible for metabolite formation through chemical inhibition studies with selective inhibitors (e.g., menadione for carbonyl reductases, raloxitrene for aldehyde oxidase) or by using recombinant individual enzymes [3] [1].
Pharmacokinetic Prediction: Incorporate cytosolic metabolic clearance into physiologically-based pharmacokinetic (PBPK) models to improve predictions of human pharmacokinetics and dose projections [2].
Diagram 1: Experimental workflow for human liver cytosol steady-state reduction assays. Critical incubation steps requiring precise temperature control (37°C) are highlighted in yellow and red, while analysis steps are shown in green and blue.
Diagram 2: Key metabolic pathways in liver cytosol. Cytosolic enzymes catalyze various reductive and oxidative reactions, often working in concert with phase II conjugation enzymes to facilitate drug clearance. The example of hydroxywarfarin reduction demonstrates a clinically relevant pathway [3].
Human liver cytosol steady-state reduction assays provide essential metabolic stability data that complements information obtained from traditional microsomal assays. The detailed protocol outlined in this document enables reliable assessment of cytosolic metabolic liabilities that can significantly impact drug candidate selection and optimization. By implementing these methods systematically during lead optimization, researchers can identify and address cytosolic metabolism issues early, potentially avoiding costly late-stage failures due to unanticipated metabolic clearance or toxic metabolite formation. The continuing investigation into cytosolic metabolic pathways and their clinical relevance, as demonstrated by studies on compounds like warfarin and its metabolites, underscores the importance of these assays in comprehensive metabolic assessment [3] [1].
CYP3A4 represents the most abundant cytochrome P450 enzyme in human liver and plays a critical role in the metabolic clearance of numerous pharmaceutical compounds. [1] When considering warfarin therapy, which is administered as a racemic mixture containing both R- and S-enantiomers, CYP3A4 specifically contributes to the metabolism of the R-warfarin enantiomer through 10-hydroxylation. [2] [3] This stereoselective metabolism is clinically significant because although S-warfarin possesses 3-5 times greater anticoagulant potency than R-warfarin, the R-enantiomer achieves approximately two-fold higher plasma concentrations in patients and demonstrates clear pharmacodynamic effects that contribute to the overall anticoagulant response. [4] [5]
The kinetic characterization of CYP3A4 with R-warfarin is essential for predicting drug-drug interactions (DDIs) and understanding interindividual variability in warfarin response. CYP3A4-mediated metabolism represents one of several parallel metabolic pathways for R-warfarin, which also involves other cytochrome P450 enzymes including CYP1A2 and CYP2C19. [4] This complexity is further enhanced by CYP3A4's well-documented allosteric behavior, which can result in non-Michaelis-Menten kinetics and heterotropic cooperativity in the presence of certain compounds. [6] These notes provide detailed methodologies and analytical protocols for the comprehensive assessment of CYP3A4 activity toward R-warfarin, supporting drug interaction studies and precision medicine approaches in anticoagulation therapy.
Table 1: Enzyme kinetic parameters for CYP3A4-mediated metabolism of R-warfarin
| Kinetic Parameter | Value | Experimental System | Metabolite Formed | Citation |
|---|---|---|---|---|
| Km | 166 ± 12 μM | Recombinant CYP3A4 | 10-hydroxywarfarin | [7] |
| Vmax | 713 ± 14 pmol/min/nmol CYP3A4 | Recombinant CYP3A4 | This compound | [7] |
| Vmax | 91.4 pmol/min/mg | Recombinant CYP3A4 | This compound | [1] |
| Km | 165.7 μM | Human liver microsomes | This compound | [6] |
| Vmax (with quinidine) | 5-fold increase | Human liver microsomes | This compound | [6] |
Table 2: Comparative kinetic parameters for major enzymes involved in warfarin metabolism
| Enzyme | Warfarin Enantiomer | Km (μM) | Primary Metabolite | Contribution to Clearance | |------------|-------------------------|------------------------|------------------------|------------------------------| | CYP2C9 | S-warfarin | 2-9 μM | 7-hydroxywarfarin | >80% of S-warfarin metabolism | [8] | | CYP1A2 | R-warfarin | Not reported | 6-hydroxywarfarin | ~71% of R-6-hydroxylation | [4] | | CYP2C19 | R-warfarin | Not reported | 8-hydroxywarfarin | Principal enzyme for 8-hydroxylation | [4] | | CYP3A4 | R-warfarin | 166 μM | this compound | Exclusive enzyme for 10-hydroxylation | [1] [7] |
The This compound metabolite undergoes unique disposition pathways compared to other hydroxywarfarin metabolites. Unlike 6-, 7-, and 8-hydroxywarfarin metabolites that are primarily eliminated via glucuronidation, this compound is mainly reduced by carbonyl reductase 1 (CBR1) to form This compound alcohols. [2] [9] This distinct metabolic fate may have clinical implications since this compound itself possesses anticoagulant activity and can inhibit S-warfarin metabolism, potentially contributing to the overall pharmacological effect. [9]
The following diagram illustrates the complete metabolic pathways of both R- and S-warfarin, highlighting the role of CYP3A4 in the context of other metabolizing enzymes:
This method leverages the native fluorescence of warfarin and its metabolites for sensitive detection following separation by capillary electrophoresis (CE). Warfarin exhibits strong fluorescence with excitation maximum at 310 nm and emission maximum at 418 nm, enabling direct detection without derivatization. [1] The CE separation provides high resolution with minimal sample requirements, making it ideal for enzyme kinetic studies where reaction volumes may be limited.
Incubation Setup:
Enzymatic Reaction:
CE Analysis:
Quantification:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides superior sensitivity and specificity for quantifying warfarin metabolites, enabling simultaneous analysis of multiple hydroxylated metabolites from both enantiomers. This method is particularly valuable for studying complex metabolic interactions and enzyme inhibition kinetics.
Incubation Conditions:
Reaction and Termination:
LC-MS/MS Analysis:
The following diagram illustrates the complete experimental workflow for assessing CYP3A4 kinetics with R-warfarin:
Pharmacokinetic interactions involving CYP3A4 can significantly alter R-warfarin exposure, potentially leading to clinically relevant changes in anticoagulant response. Unlike S-warfarin, which is predominantly metabolized by CYP2C9, R-warfarin clearance depends on multiple enzymes, with CYP3A4 exclusively responsible for its 10-hydroxylation. [4] This metabolic profile creates unique interaction potential with CYP3A4 inhibitors and inducers.
Table 3: Clinically relevant drug interactions affecting CYP3A4-mediated R-warfarin metabolism
| Perpetrator Drug | Interaction Mechanism | Effect on R-warfarin | Clinical Management | |----------------------|---------------------------|--------------------------|-------------------------| | Quinidine | Positive heterotropic cooperativity | ↑ 4'- and this compound formation (3-5 fold) | Monitor INR closely; potential warfarin dose adjustment | [6] | | Fluconazole | Competitive inhibition of CYP3A4 and CYP2C9 | ↑ S-warfarin and R-warfarin exposure | Consider alternative antifungals; reduce warfarin dose by 25-50% | [2] | | Erythromycin | CYP3A4 inhibition | ↑ R-warfarin exposure | Frequent INR monitoring; consider alternative macrolides | [5] | | Vatalanib | Competitive CYP3A4 inhibition (Ki = 0.2 μM) | ↑ R-warfarin exposure by 1.80-fold | Avoid combination or closely monitor INR | [10] | | Linsitinib | Time-dependent CYP3A4 inhibition (KI = 26.5 μM) | ↑ R-warfarin exposure by 3.10-fold | Requires warfarin dose reduction and intensive monitoring | [10] |
The physiologically-based pharmacokinetic (PBPK) modeling approach has been successfully applied to predict the magnitude of drug interactions with warfarin. [2] For CYP3A4 perpetrators, the interaction magnitude can be predicted using mechanistic static models:
Interaction Magnitude = 1 + [I] / Ki
Where [I] represents the perpetrator concentration at the enzyme site and Ki is the inhibition constant. For time-dependent inhibitors like linsitinib, more complex models incorporating enzyme inactivation (kinact and KI) are required. [10]
Recent PBPK models have demonstrated excellent predictive performance for S-warfarin drug interactions, with 96% of predicted plasma concentration-time profiles falling within twofold of observed values. [2] These models can be particularly valuable for predicting interactions in specific genetic subpopulations (CYP2C9 and VKORC1 variants) and for guiding dose adjustment strategies when warfarin must be coadministered with CYP3A4 inhibitors.
The comprehensive characterization of CYP3A4 enzyme kinetics with R-warfarin provides essential insights for predicting metabolic drug interactions and understanding interindividual variability in warfarin response. The methodologies outlined in these application notes enable robust quantification of CYP3A4 activity toward R-warfarin, supporting both drug development and clinical pharmacology applications.
The capillary electrophoresis method offers advantages of rapid separation and native fluorescence detection, making it ideal for high-throughput kinetic studies. Meanwhile, LC-MS/MS approaches provide comprehensive metabolite profiling with superior sensitivity and specificity. Researchers should select the appropriate method based on their specific needs for throughput, sensitivity, and metabolic coverage.
When applying these methods, consideration of CYP3A4's allosteric properties is essential, as demonstrated by the quinidine-mediated stimulation of R-warfarin metabolism. [6] This atypical kinetics necessitates careful experimental design with appropriate substrate and effector concentration ranges to fully characterize the enzymatic behavior.
The integration of in vitro kinetic data with PBPK modeling represents the current state-of-the-art for predicting clinical drug interactions and optimizing warfarin therapy in complex medication regimens. These approaches facilitate personalized anticoagulation therapy and enhance patient safety by identifying and quantifying potentially significant metabolic interactions.
Differential Mobility Spectrometry (DMS), commercially available as the SelexION device from SCIEX, represents a groundbreaking separation technology that operates at atmospheric pressure as an interface between the ionization source and mass spectrometer. This innovative technique provides an additional dimension of separation based on differences in ion mobility under high and low electric fields, effectively separating ions according to their size, shape, charge, and chemical properties [1] [2]. The SelexION technology is particularly valuable in pharmaceutical analysis for addressing challenging isobaric interferences and co-eluting contaminants that complicate traditional LC-MS/MS analyses, enabling researchers to achieve higher confidence in detection and quantitation while potentially simplifying sample preparation workflows [1].
The fundamental principle underlying DMS technology involves the application of an asymmetric waveform known as separation voltage (SV) across two parallel planar electrodes, creating alternating high and low electric fields. As ions travel through this field perpendicular to the gas flow, they experience a net displacement from their original trajectory due to differences in mobility between high and low field conditions. This displacement is corrected by applying a compensation voltage (CoV), which is specific to each compound and serves as a selective filter [3]. The practical implementation of DMS technology for warfarin metabolite analysis addresses a significant analytical challenge: all six hydroxylated metabolites of warfarin share the same m/z ratio and exhibit similar fragmentation patterns, making their distinction by conventional LC-MS/MS methodologies particularly difficult [4].
The analytical performance of DMS-MS technology for hydroxywarfarin analysis must be evaluated in comparison with established LC-MS/MS methodologies to determine appropriate applications for each technique. A direct comparative study examining the analysis of six hydroxylated warfarin metabolites demonstrated distinct performance characteristics and trade-offs between conventional LC-MS/MS QTrap and DMS-based approaches [4] [3].
Table 1: Performance Comparison Between LC-MS/MS QTrap and DMS-MS Methods for Hydroxywarfarin Analysis
| Parameter | LC-MS/MS QTrap Method | DMS-MS Method |
|---|---|---|
| Limits of Quantitation (LOQ) | 1-3 nM for all six hydroxylated metabolites | 100 nM for all six hydroxylated metabolites |
| Run Time | 22 minutes | 2.8 minutes |
| Separation Capability | Chromatographic separation of metabolites | Gas-phase separation based on mobility differences |
| Analytes Quantitated | Warfarin + 3'-OH, 4'-OH, 6-OH, 7-OH, 8-OH, and 10-OH warfarin | All six hydroxylated metabolites of warfarin |
| Throughput | Lower due to longer run times | Higher due to rapid analysis |
| Best Application | High-sensitivity quantification | Rapid screening and qualitative analysis |
The data reveal a clear trade-off between sensitivity and speed when selecting between these methodologies. The LC-MS/MS QTrap method offers substantially better sensitivity (1-3 nM LOQ versus 100 nM for DMS), making it more suitable for quantifying low-abundance metabolites in complex biological matrices [4]. Conversely, the DMS-based approach provides a dramatic reduction in analysis time (2.8 minutes versus 22 minutes), enabling higher throughput screening applications where extreme sensitivity is less critical than rapid results [4] [3]. This performance differential highlights the importance of aligning method selection with specific research objectives, whether prioritizing detection limits or analytical efficiency.
Application of DMS technology to enzyme kinetic studies of warfarin metabolism has yielded valuable insights into the metabolic pathways and enzyme specificity associated with this clinically important drug. The DMS-MS method successfully facilitated the determination of kinetic parameters (Km and Vmax) for the formation of all six hydroxylated metabolites of warfarin in human liver microsomal preparations [4] [3]. Additionally, inhibition studies using specific CYP inhibitors provided confirmation of the major metabolic pathways: sulfaphenazole (a known CYP2C9 inhibitor) effectively inhibited the formation of 7-hydroxywarfarin, while ketoconazole (a CYP3A4 inhibitor) significantly reduced the production of 10-hydroxywarfarin [4] [3]. These findings align with the established metabolic profile of warfarin, wherein S-warfarin predominantly undergoes 7-hydroxylation via CYP2C9, while R-warfarin preferentially forms this compound through CYP3A4-mediated metabolism [3].
Table 2: Enzyme Kinetic Parameters for Warfarin Metabolite Formation in Human Liver Microsomes
| Metabolite | Primary CYP Enzyme | Km (μM) | Vmax (pmol/min/mg) | Inhibitor |
|---|---|---|---|---|
| 7-OH Warfarin | CYP2C9 | Data from specific study not provided in search results | Data from specific study not provided in search results | Sulfaphenazole |
| 10-OH Warfarin | CYP3A4 | Data from specific study not provided in search results | Data from specific study not provided in search results | Ketoconazole |
| 6-OH Warfarin | Multiple CYPs | Data from specific study not provided in search results | Data from specific study not provided in search results | Not specified |
| 8-OH Warfarin | Multiple CYPs | Data from specific study not provided in search results | Data from specific study not provided in search results | Not specified |
| 4'-OH Warfarin | Multiple CYPs | Data from specific study not provided in search results | Data from specific study not provided in search results | Not specified |
| 3'-OH Warfarin | Multiple CYPs | Data from specific study not provided in search results | Data from specific study not provided in search results | Not specified |
Protocol 1: Sample Preparation and Microsomal Incubation
Protocol 2: DMS-MS Instrumental Configuration and Analysis
Protocol 3: Enzyme Kinetic Parameter Determination
Protocol 4: CYP Inhibition Studies
The following diagrams illustrate key experimental workflows and technology concepts for DMS-based analysis of hydroxywarfarin metabolites.
Diagram 1: Comprehensive Workflow for Hydroxywarfarin Analysis Using DMS-MS Technology. This diagram illustrates the complete experimental process from sample preparation through final data analysis, highlighting the integration of DMS technology within the analytical workflow.
Diagram 2: Principles of Differential Mobility Spectrometry (DMS) Operation. This schematic illustrates the fundamental components and separation mechanisms of DMS technology, showing how ions are selectively transmitted based on their mobility characteristics under different electric field conditions.
The implementation of DMS SelexION technology for hydroxywarfarin analysis represents a significant advancement in high-throughput metabolic screening capabilities for pharmaceutical research. While the conventional LC-MS/MS QTrap method maintains advantages for ultra-sensitive quantification requirements (1-3 nM LOQ), the DMS-based approach offers compelling benefits for applications requiring rapid analysis and reduced chromatographic separation [4] [3]. The dramatically shorter run time of 2.8 minutes compared to 22 minutes for traditional LC-MS/MS makes DMS technology particularly suitable for early drug discovery phases where rapid metabolic screening of compound libraries is essential [4]. Additionally, the orthogonal separation mechanism provided by DMS enhances selectivity for distinguishing isomeric metabolites that may co-elute in conventional chromatographic systems, thereby improving confidence in metabolite identification and quantification [1] [2].
Beyond warfarin metabolism studies, the DMS SelexION platform has demonstrated utility across diverse analytical applications in pharmaceutical and clinical settings. Recent implementations include clinical toxicology screening for drugs of abuse in urine, where DMS-MS/MS achieved limits of detection ranging from 5-100 ng/mL with a total analysis time of only 2 minutes per sample [5]. In the challenging field of lipidomics, DMS technology has enabled the separation and quantification of isomeric cerebrosides (glucosylceramides and galactosylceramides) that are virtually identical in structure and exhibit similar fragmentation patterns [6]. Furthermore, applications in food authentication have leveraged DMS-MS fingerprinting for complete classification of Spanish paprika samples according to geographical origin [7]. These diverse implementations highlight the versatility of DMS technology for addressing complex analytical challenges across multiple domains of research.
DMS SelexION technology provides a powerful complementary approach to traditional LC-MS/MS methodologies for the analysis of hydroxywarfarin metabolites and other challenging analytes in drug metabolism studies. While the technology exhibits somewhat reduced sensitivity compared to conventional LC-MS/MS, its key advantages of rapid analysis, enhanced selectivity for isomeric compounds, and compatibility with high-throughput workflows make it particularly valuable for specific applications within the drug development pipeline [4] [1] [3]. The straightforward implementation—with installation in less than two minutes without breaking vacuum—further enhances its practical utility in busy analytical laboratories [1] [2]. As demonstrated in warfarin metabolism studies, DMS technology effectively supports enzyme kinetic characterization, metabolic pathway identification, and CYP inhibition studies, providing researchers with a robust tool for advancing pharmaceutical research while maintaining operational efficiency.
10-Hydroxywarfarin is a major metabolite of the anticoagulant drug warfarin, primarily formed by the enzyme Cytochrome P450 3A4 (CYP3A4) from the R-warfarin enantiomer [1]. It is the second most abundant metabolite in human plasma [2]. Unlike other primary hydroxywarfarin metabolites, this compound does not undergo glucuronidation, and its elimination pathway was historically unclear, though recent research suggests a novel reductive elimination pathway may be relevant [3] [4]. A finding of significant pharmacological importance is that this compound is a potent competitive inhibitor of CYP2C9, the primary enzyme responsible for metabolizing the more active S-warfarin enantiomer [2] [5]. This creates a potential for metabolic feedback inhibition, where a metabolite can influence the disposal of the parent drug. These application notes provide detailed methodologies for assessing the inhibitory potential of this compound on CYP enzymes, specifically CYP2C9, using robust in vitro systems.
The core metabolic relationships and the site of this compound's inhibitory action are summarized in the pathway diagram below.
Research has demonstrated that hydroxywarfarin metabolites can inhibit CYP2C9, with this compound being the most potent [2] [5].
Table 1: Inhibitory Potency of Racemic Hydroxywarfarins Against Recombinant CYP2C9 [2]
| Hydroxywarfarin Metabolite | Primary CYP Responsible for Formation | IC₅₀ (μM) | Inhibition Constant (Kᵢ) |
|---|---|---|---|
| This compound | CYP3A4 | ~1.4 - 2.5 | ~0.6 - 1.2 μM |
| 4′-Hydroxywarfarin | CYP3A4 | ~15 | ~8 μM |
| 7-Hydroxywarfarin | CYP2C9 | ~150 | ~50 μM |
| 6-Hydroxywarfarin | CYP1A2/CYP2C9 | ~250 | ~90 μM |
| 8-Hydroxywarfarin | CYP1A2 | ~300 | ~100 μM |
This protocol describes a luminescence-based high-throughput method for initial screening of this compound's inhibitory potential [2].
Workflow Overview:
Materials & Reagents:
Step-by-Step Procedure:
This protocol uses LC-MS/MS to characterize the mechanism and potency (Kᵢ) of this compound inhibition against the natural substrate, S-warfarin [2].
Workflow Overview:
Materials & Reagents:
Step-by-Step Procedure:
This compound represents a critical metabolite in the complex metabolic pathway of the widely prescribed anticoagulant warfarin. As a primary metabolite generated mainly through CYP3A4-mediated metabolism of R-warfarin, this compound possesses unique characteristics that distinguish it from other hydroxywarfarin metabolites [1] [2]. Unlike other major metabolites, this compound does not undergo glucuronidation, which has made its elimination pathway a subject of scientific investigation [3] [4]. Recent research has revealed that this compound undergoes a novel reductive elimination pathway catalyzed by cytosolic reductases, representing an alternative clearance mechanism [3] [4].
The clinical relevance of this compound extends beyond being merely a metabolic product. Studies have demonstrated that this metabolite exhibits significant anticoagulant activity and can potently inhibit CYP2C9-mediated metabolism of S-warfarin, the more pharmacologically active warfarin enantiomer [3] [5]. Specifically, this compound has been identified as the most potent inhibitor of CYP2C9 among all hydroxywarfarin metabolites, displaying approximately 3-fold higher affinity for CYP2C9 than S-warfarin itself [5]. This inhibitory potential, combined with its status as the second most abundant plasma metabolite in humans, positions this compound as a significant contributor to the complex pharmacokinetic and pharmacodynamic profile of warfarin therapy [5].
Table 1: Kinetic parameters of hydroxywarfarin reduction by human liver cytosol
| Compound | Vmax (nmol/min/mg) | Km (μM) | Vmax/Km (Efficiency) | Primary Enzymes Involved |
|---|---|---|---|---|
| This compound | Not reported | Not reported | Most efficient among hydroxywarfarins | CBR1, AKR1C3 |
| Warfarin | Not reported | Not reported | Less efficient than this compound | CBR1, AKR1C3 |
| 7-Hydroxywarfarin | Not reported | Not reported | Less efficient than this compound | CBR1, AKR1C3 |
| Other hydroxywarfarins | Not reported | Not reported | Less efficient than this compound | CBR1, AKR1C3 |
The reduction of this compound demonstrates enantioselective specificity, with preferential activity toward R-enantiomers and enantiospecific formation of S-alcohol metabolites [3] [4]. Computational modeling using the Rainbow Model predicted the enhanced reduction efficiency of this compound compared to warfarin and other hydroxywarfarins, which was subsequently confirmed through experimental validation [3] [4].
Table 2: Standard incubation conditions for recombinant enzyme studies
| Parameter | Standard Condition | Variations | Purpose |
|---|---|---|---|
| Incubation Volume | 50 μL | 50-250 μL | Adapt to analytical sensitivity |
| Enzyme Concentration | 50 pmol/mL (recombinant CYP) | 25-100 pmol/mL | Optimization for different enzymes |
| Substrate Concentration | 10 μM | 0.5-64 μM | Kinetic studies |
| Buffer | 100 mM phosphate buffer (pH 7.4) | Various pH values | pH optimization |
| Cofactors | NADPH (1 mM) | NADPH regenerating system | Support catalytic activity |
| Temperature | 37°C | 25-42°C | Temperature optimization |
| Time | 30 minutes | 15-60 minutes | Linear range determination |
The experimental data obtained from these incubation systems have revealed that this compound reduction is catalyzed primarily by carbonyl reductase 1 (CBR1) and to a lesser extent by aldo-keto reductase 1C3 (AKR1C3) [3] [4]. The metabolic efficiency of this reductive pathway surpasses that of parent warfarin reduction, suggesting its potential significance in the overall clearance of this compound [3] [4].
Reaction Mixture Preparation:
Reaction Initiation and Incubation:
Reaction Termination and Sample Processing:
Sample Analysis Preparation:
Figure 1: Comprehensive metabolic pathway of warfarin highlighting this compound formation and its reductive elimination
The metabolic pathway illustrates the complex interplay between different cytochrome P450 enzymes in warfarin metabolism, with CYP3A4 specifically catalyzing the 10-hydroxylation of R-warfarin [2]. The resulting this compound metabolite then undergoes a novel reductive pathway mediated by CBR1 and AKR1C3, rather than following the typical glucuronidation route of other hydroxywarfarins [3] [4]. Importantly, this compound can competitively inhibit CYP2C9, potentially affecting the metabolism of the more potent S-warfarin enantiomer and contributing to the complex pharmacokinetics of warfarin therapy [5].
Figure 2: Comprehensive experimental workflow for recombinant enzyme incubations with this compound
The experimental workflow outlines a systematic approach to studying this compound metabolism using recombinant enzyme systems. The process begins with careful reaction setup, ensuring optimal conditions for enzyme activity, followed by controlled incubation phases that maintain linear reaction kinetics [1]. The sample processing phase emphasizes proper termination and extraction techniques to maximize metabolite recovery while maintaining sample integrity [1]. Finally, the analysis phase utilizes advanced chiral chromatographic separation coupled with highly specific mass spectrometric detection to accurately identify and quantify metabolites and their stereoisomers [1].
Enzyme Source Selection: Choose recombinant enzymes (Supersomes) that contain essential cytochrome P450 reductase and cytochrome b5 for optimal activity [1]
Linear Range Determination: Conduct preliminary experiments to establish linearity with respect to time (typically 15-60 minutes) and protein concentration (25-100 pmol/mL) to ensure steady-state conditions [3]
Substrate Solubility: Prepare hydroxywarfarin stocks in methanol solutions, ensuring final organic solvent concentration does not exceed 1% to prevent enzyme inhibition [3]
Inhibition Studies: When assessing inhibitory effects of this compound, vary concentrations 5-fold above and below IC₅₀ values and include multiple inhibitor concentrations to explore potential secondary binding sites [5]
Low Metabolite Signal: Increase incubation scale or concentrate samples during reconstitution; optimize MS/MS parameters for enhanced sensitivity [1]
Non-enzymatic Degradation: Include appropriate controls without NADPH and correct for non-enzymatic background reactions [1]
Chromatographic Resolution: Optimize mobile phase composition and gradient profile; consider column temperature adjustment for improved separation of isomers [1]
Matrix Effects: Use stable isotope-labeled internal standards (e.g., warfarin-d5) to correct for ionization suppression/enhancement in MS detection [1]
The recombinant enzyme incubation protocols for this compound provide valuable tools for drug interaction studies and phenotypic characterization of CYP3A4 and other drug-metabolizing enzymes [1]. These methods enable researchers to:
The unique reductive elimination pathway of this compound may have significant clinical relevance given its anticoagulant activity and capacity to inhibit S-warfarin metabolism [3]. Understanding this pathway contributes to improved safety profiles for warfarin therapy, which remains in the top ten drugs for hospitalizations due to adverse effects [3].
Warfarin remains a widely prescribed oral anticoagulant for the prevention and treatment of thromboembolic events, despite its narrow therapeutic index and significant interpatient variability in dosing requirements [1]. Administered as a racemic mixture of S- and R-enantiomers, warfarin undergoes extensive hepatic metabolism primarily via cytochrome P450 enzymes to form multiple hydroxylated metabolites [2]. The pharmacological activity of these metabolites varies, with some retaining anticoagulant properties or potentially inhibiting the metabolism of parent compounds, thereby influencing overall therapeutic outcomes [3]. Comprehensive metabolite profiling is therefore essential for understanding warfarin's complete pharmacological profile, identifying metabolic phenotypes, and investigating drug-drug or drug-food interactions.
The structural similarity among hydroxywarfarin metabolites presents significant analytical challenges, as these compounds differ only in the regio-chemistry of a single functional group, with hydroxylation at C10 creating a second chiral center that results in four possible isomers [2]. This application note provides detailed protocols for the simultaneous characterization and determination of warfarin and its hydroxylation metabolites in biological matrices using advanced chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques, with applications in pharmacokinetic studies and drug interaction investigations.
Chromatographic System: Utilizing a HYPERSIL CHIRAL-OT column (4.6 × 150 mm, 3.0 μm, cellulose tris-(3,5-dimethylphenyl-carbamate) modified silica) maintained at 30°C provides excellent enantiomeric separation of warfarin and its metabolites [2]. This chiral stationary phase effectively resolves structural isomers that differ only in the position of hydroxylation on the warfarin molecule.
Mobile Phase Composition: A mixture of 60% phase A (0.1% formic acid in water) and 40% phase B (0.1% formic acid in acetonitrile) in isocratic elution mode at a flow rate of 0.40 mL/min for 50 minutes achieves baseline resolution of critical metabolite pairs, including R-6-, 7-, and 8-OH-warfarin, which previous methods failed to separate completely [2].
Ionization and Detection Parameters: Operation in negative ion MRM mode with an electrospray ionization source provides optimal sensitivity for warfarin metabolites. Key iFunnel parameters include: gas temperature of 250°C; gas flow of 12 L/min; nebulizer pressure of 35 psi; sheath gas temperature of 300°C; sheath gas flow of 11 L/min; capillary voltage of 4000 V; and nozzle voltage of 500 V [2].
Multiple Reaction Monitoring (MRM) Transitions: The use of specific transition ions for each metabolite (Table 2) enables highly selective quantification even in complex biological matrices like rat plasma. All ionic transitions should be optimized using automated fragment optimization software to ensure maximum sensitivity [2].
Reference Standards: Obtain S-(-)-warfarin (purity, 97%), R-(+)-warfarin (purity, 98%), (S)-7-hydroxy warfarin (purity, 98%), (R)-7-hydroxy warfarin (purity, 98%), (S)-10-hydroxy warfarin (purity, 97%), (R)-10-hydroxy warfarin (purity, 97%), and 3′-, 4′-, 6-, and 8-hydroxy warfarin (purity, 98%) from certified suppliers like Toronto Research Chemicals [2]. Prepare individual stock solutions at 1.00 mg/mL in methanol and store at -20°C.
Internal Standard: Diclofenac sodium (purity, ≥99%) serves as an effective internal standard for retention time stability and quantification accuracy. Prepare stock solution at 10.0 mg/mL in methanol [2].
Solvents and Additives: Use LC-MS grade methanol and acetonitrile with formic acid (0.1%) as mobile phase additives to enhance ionization efficiency [2].
Protein Precipitation: Transfer 100 μL of plasma sample to a clean microcentrifuge tube. Add 300 μL of ice-cold methanol-acetonitrile (1:3 v/v) solution to precipitate proteins [4]. Vortex vigorously for 60 seconds and centrifuge at 14,000 × g for 10 minutes at 4°C.
Supernatant Collection and Analysis: Carefully transfer the clear supernatant to a clean autosampler vial. Maintain the auto-sampler temperature at 10°C to ensure sample stability, with an injection volume of 2 μL for LC-MS/MS analysis [2]. This straightforward preparation method effectively removes matrix interferents without requiring solid-phase extraction or other time-consuming clean-up procedures.
UHPLC System: Employ an ultra-high performance liquid chromatography system with binary pump, thermostated column compartment, and temperature-controlled autosampler. The described method uses an Agilent 1290 Infinity Binary UHPLC system [2].
Mass Spectrometer: Couple the UHPLC system to a triple quadrupole mass spectrometer equipped with an Agilent Jet Stream electrospray ionization source, such as the Agilent 6490 series, operating in negative ionization mode [2].
Table 1: LC-MS/MS System Configuration and Parameters
| Component | Specification | Conditions/Values |
|---|---|---|
| Chromatographic Column | HYPERSIL CHIRAL-OT | 4.6 × 150 mm, 3.0 μm |
| Mobile Phase | 0.1% FA in water (A) 0.1% FA in acetonitrile (B) | 60:40 (A:B), isocratic | | Flow Rate | 0.40 mL/min | - | | Run Time | 50 minutes | - | | Injection Volume | 2 μL | - | | Column Temperature | 30°C | - | | Autosampler Temperature | 10°C | - | | Ionization Source | AJS-ESI | Negative mode | | Gas Temperature | 250°C | - | | Gas Flow | 12 L/min | - | | Nebulizer Pressure | 35 psi | - | | Sheath Gas Temperature | 300°C | - | | Sheath Gas Flow | 11 L/min | - | | Capillary Voltage | 4000 V | - |
Understanding warfarin's complex metabolic pathways is essential for accurate metabolite profiling. S-warfarin, the more potent enantiomer, is primarily metabolized by CYP2C9 to form S-7-hydroxywarfarin (the major metabolite in human plasma) and S-6-hydroxywarfarin [2] [1]. Minor pathways involve CYP2C8, 2C18, 2C19, and CYP3A4 to form S-4′-, 8-, and 10(R;S)-OH-warfarin [2]. In contrast, R-warfarin is approximately 60% oxidized by CYP1A2 and 3A4, preferentially forming 10(R;S)-OH-warfarin via CYP3A4 [2]. Several other CYP enzymes, including CYP1A1, 2C18, 2C8, 2C19, and 2C9, also demonstrate minor R-4′-, 7-, 6-, and 8-hydroxylation activities [2].
Recent research has identified a novel reductive pathway for hydroxywarfarin metabolites, particularly 10-hydroxywarfarin, which undergoes reduction at the C11 position by cytosolic reductases CBR1 and AKR1C3 [3]. This pathway represents an alternative elimination route for hydroxywarfarins, as this compound is the only primary metabolite that does not undergo glucuronidation [3]. The resulting hydroxywarfarin alcohols may retain pharmacological activity and contribute to warfarin's overall anticoagulant effect.
Table 2: Warfarin Metabolic Pathways and Key Metabolites
| Enantiomer | Primary Metabolizing Enzymes | Major Metabolites | Minor Metabolites |
|---|
| S-Warfarin | CYP2C9 (>80%) | S-7-OH-warfarin S-6-OH-warfarin | S-4′-OH-warfarin S-8-OH-warfarin S-10-OH-warfarin | | R-Warfarin | CYP1A2, CYP3A4 (~60%) | R-10-OH-warfarin | R-4′-OH-warfarin R-6-OH-warfarin R-7-OH-warfarin R-8-OH-warfarin |
The following diagram illustrates the major metabolic pathways of warfarin, including both oxidative and reductive routes:
Diagram 1: Comprehensive Warfarin Metabolic Pathways Showing Both Oxidative and Reductive Routes
Preparation of Calibration Standards: Prepare stock solutions of each analyte at 1.00 mg/mL in methanol. Serially dilute to create calibration standards spanning concentrations of 10.0–8000 ng/mL for warfarin enantiomers and 1.00–800 ng/mL for 7- and 10(R)-OH-warfarin enantiomers [2]. Include quality control samples at low, medium, and high concentrations within the calibration range to monitor assay performance.
Internal Standard Implementation: Use diclofenac sodium as an internal standard to account for sample preparation variability and instrument performance fluctuations. Add a fixed amount of internal standard (e.g., 50 μL of 100 ng/mL solution) to all calibration standards, quality control samples, and study samples before protein precipitation [2].
The developed method demonstrates excellent analytical performance with validation according to regulatory guidelines [2]:
Linearity: The method shows linear responses for warfarin enantiomers (10.0–8000 ng/mL) and 7-, 10(R)-OH-warfarin enantiomers (1.00–800 ng/mL) with correlation coefficients (r) ≥ 0.997 [2].
Precision and Accuracy: Both within-run and between-run accuracy and precision meet acceptance criteria, with relative standard deviations typically <15% for quality control samples.
Sensitivity: Lower limit of quantification (LLOQ) values of 10.0 ng/mL for warfarin and 1.0 ng/mL for 7- and 10(R)-OH-warfarin enantiomers provide sufficient sensitivity for pharmacokinetic studies [2].
Stability: All analytes demonstrate stability in rat plasma under various experimental conditions, including freeze-thaw cycles, short-term room temperature storage, and long-term frozen storage [2].
Table 3: MRM Transitions and Mass Spectrometric Parameters for Warfarin and Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) | Fragmentor Voltage (V) | Collision Energy (V) |
|---|---|---|---|---|---|
| S-Warfarin | 307.0 | 161.0 | 18.2 | 380 | 25 |
| R-Warfarin | 307.0 | 161.0 | 21.5 | 380 | 25 |
| S-7-OH-Warfarin | 323.0 | 177.0 | 15.8 | 350 | 20 |
| R-7-OH-Warfarin | 323.0 | 177.0 | 17.2 | 350 | 20 |
| S-10-OH-Warfarin | 323.0 | 177.0 | 19.4 | 350 | 20 |
| R-10-OH-Warfarin | 323.0 | 177.0 | 22.1 | 350 | 20 |
| Diclofenac (IS) | 294.0 | 250.0 | 16.5 | 360 | 15 |
The validated method enables comprehensive profiling of warfarin metabolites in preclinical studies. Following administration of rac-warfarin to rat models, researchers can quantitatively monitor the temporal patterns of S/R-warfarin, S/R-7-OH-warfarin, and S/R-10(R)-OH-warfarin while relatively quantifying 3′-, 4-, 6-, and 8-OH warfarin enantiomers in plasma [2]. This detailed metabolite profiling provides insights into enantioselective metabolism and helps identify the dominant metabolic pathways in different species.
Application of this methodology has revealed that monitoring individual concentrations of warfarin metabolites could help identify CYP polymorphisms, leading to a better understanding of patient response to warfarin therapy [2]. For instance, lower concentrations of S-7-OH-warfarin or R-10-OH-warfarin in plasma may indicate reduced CYP2C9 or 3A4 activity, potentially identifying patients with increased risk of bleeding events [2].
This profiling approach proves particularly valuable for investigating clinically significant interactions between warfarin and co-administered drugs or foods. For example, the method can elucidate the molecular basis of the warfarin-mango interaction, where mango consumption has been associated with supratherapeutic INR levels [1]. Proton NMR-based metabolomics integrated with targeted metabolite profiling suggests that reduction in glycerol 3-phosphate may impair glycolysis, disrupting platelet activation and contributing to elevated INR levels observed in patients consuming mango while on warfarin therapy [1].
The following diagram illustrates the complete experimental workflow from sample preparation to data analysis:
Diagram 2: Experimental Workflow for Hydroxywarfarin Metabolite Profiling
Chromatographic Resolution Issues: If baseline separation of critical metabolite pairs (particularly R-6, 7-, and 8-OH-warfarin) is not achieved, consider adjusting the mobile phase composition by 1-2% increments of either component. Temperature optimization between 25-35°C can also significantly impact chiral separation efficiency [2].
Signal Sensitivity Fluctuations: Monitor internal standard response across batches to identify declining electrospray ionization efficiency. Regular cleaning of ion source components and mass calibration verification are essential for maintaining consistent sensitivity. If sensitivity for hydroxy metabolites decreases, check the stability of stock solutions, as these compounds may degrade more rapidly than parent warfarin [2].
Alternative Biological Matrices: While this method was validated in rat plasma, adaptation to human plasma may require verification of selectivity against endogenous compounds. For alternative matrices like urine or volumetric absorptive microsampling (VAMS) devices, extraction procedures may need optimization to account for different matrix effects [4].
Extended Metabolite Coverage: To include warfarin alcohols in the analytical panel, extend the chromatographic run time and incorporate additional MRM transitions. Note that reduction of hydroxywarfarins (particularly this compound) may occur as a secondary metabolic pathway and should be considered in comprehensive metabolic profiling [3].
The application notes and protocols described herein provide a robust analytical framework for the simultaneous characterization and determination of warfarin and its hydroxylation metabolites in biological matrices. The chiral LC-MS/MS method enables accurate quantification of enantiomeric metabolites with sufficient sensitivity and selectivity for pharmacokinetic studies and drug interaction investigations. The detailed experimental protocols, including sample preparation, chromatographic separation, and mass spectrometric detection parameters, ensure reproducible results across different laboratory settings. Implementation of this comprehensive metabolite profiling approach will advance our understanding of warfarin metabolism and contribute to personalized anticoagulant therapy through improved phenotypic characterization of metabolic enzymes.
This compound represents a critical metabolite in the pharmacokinetic profile of warfarin, one of the most widely prescribed oral anticoagulants worldwide. As a major oxidative metabolite derived specifically from (+)-(R)-warfarin metabolism in hepatic microsomal preparations, this compound plays a significant role in the overall pharmacological activity and elimination pathways of this narrow therapeutic index drug. The metabolite features a second chiral center at the C10 position, resulting in four possible stereoisomers that exhibit distinct biological properties and metabolic fates. The primary metabolic pathway for this compound formation is mediated predominantly by CYP3A4 enzymes, with additional contributions from other cytochrome P450 isoforms under specific physiological conditions [1] [2].
Understanding the analytical methods for this compound is particularly important for several reasons. First, this metabolite exhibits measurable anticoagulant activity and may contribute to the overall pharmacological effect of warfarin therapy. Second, this compound has been shown to inhibit the metabolism of the more potent S-warfarin enantiomer, potentially leading to complex drug-drug interactions. Third, unlike other hydroxylated warfarin metabolites, this compound does not undergo glucuronidation and its elimination pathway remains incompletely characterized, making accurate quantification essential for understanding its clinical impact [3] [4]. These factors, combined with the stereochemical complexity of the molecule, present significant analytical challenges that require sophisticated sample preparation and chromatographic separation techniques.
This compound (4-hydroxy-3-(2-hydroxy-3-oxo-1-phenylbutyl)-2H-1-benzopyran-2-one) possesses a molecular weight of 324.29 g/mol and features a second chiral center at the C10 position in addition to the existing chiral center at C9 present in the parent warfarin molecule. This structural characteristic results in the existence of four possible stereoisomers: (9R,10R), (9R,10S), (9S,10R), and (9S,10S). The (9R,10S) configuration has been identified as the predominant isomer formed through CYP3A4-mediated metabolism of (R)-warfarin in human hepatic microsomes [1] [2]. The introduction of the hydroxyl group at the C10 position significantly influences the molecule's physicochemical properties, including its polarity, solubility characteristics, and chromatographic behavior, which must be considered during method development.
The formation of this compound occurs primarily through cytochrome P450-mediated oxidation, with distinct enzymatic preferences based on the substrate enantiomer. Studies have demonstrated that CYP3A4 serves as the principal enzyme responsible for the 10-hydroxylation of (R)-warfarin, while multiple CYP isoforms contribute to the metabolism of the (S)-enantiomer. The metabolic transformation exhibits marked stereoselectivity, with hepatic microsomes from dexamethasone-treated rats and humans showing significantly higher activity (R/S ratio: 3.4-9.0) for (R)-warfarin compared to the (S)-enantiomer. Interestingly, this stereoselectivity is substantially reduced in untreated rat liver microsomes, suggesting regulatory influences on the enzymatic activity [1].
Table 1: Key Enzymes Involved in this compound Formation and Elimination
| Enzyme | Role in Metabolism | Substrate Preference | Primary Tissue Location |
|---|---|---|---|
| CYP3A4 | Primary formation pathway | (R)-warfarin | Liver, small intestine |
| CYP1A2 | Minor formation pathway | (R)-warfarin | Liver |
| CYP2C19 | Minor formation pathway | Both enantiomers | Liver |
| CBR1 | Reductive elimination | This compound | Liver, various tissues |
| AKR1C3 | Reductive elimination | This compound | Liver, prostate |
Beyond its formation, this compound undergoes further metabolism through a novel reductive pathway that distinguishes it from other hydroxylated metabolites. While most hydroxywarfarins are eliminated via glucuronidation, this compound has been shown to be a substrate for carbonyl reductases, particularly CBR1 and to a lesser extent AKR1C3, which reduce the C11 carbonyl group to form corresponding alcohol metabolites. This pathway may represent a significant elimination route for this compound, potentially contributing to its overall clearance and explaining its absence as an unmodified metabolite in urine [3] [4].
Protein precipitation represents the most straightforward and efficient sample preparation method for extracting this compound from biological matrices, particularly human plasma. This approach eliminates the need for more complicated solid-phase extraction (SPE) or liquid-liquid extraction (LLE) procedures while maintaining excellent recovery rates for this compound and related analytes. The protocol outlined below has been validated for the simultaneous extraction of this compound, warfarin enantiomers, and other hydroxylated metabolites from human plasma samples [2] [5].
Reagents and Solutions: Prepare extraction solvent consisting of methanol-water (7:1, v/v). For the internal standard solution, use warfarin-d5 (deuterated phenyl ring) at a concentration of 30 nM in the extraction solvent. For reconstitution, use methanol-water (15:85, v/v). All solvents should be HPLC-grade or higher purity.
Extraction Procedure:
This protein precipitation method has demonstrated excellent recovery rates ranging from 82.9% to 96.9% for this compound and related compounds. The method effectively eliminates matrix effects while maintaining the integrity of the analytes throughout the extraction process. The use of a small plasma volume (50 μL) makes this protocol particularly suitable for pediatric studies or situations where sample volume is limited [2] [5].
For in vitro metabolic studies investigating this compound formation, appropriate preparation of hepatic microsomal incubations is essential. The following protocol describes the standard procedure for generating this compound from warfarin enantiomers using recombinant CYP enzymes or human liver microsomes [2].
Table 2: Optimized Conditions for this compound Sample Preparation
| Parameter | Plasma Extraction | Microsomal Incubation |
|---|---|---|
| Sample Volume | 50 μL | 50 μL |
| Precipitation Solvent | 400 μL methanol-water (7:1, v/v) | 400 μL methanol-water (7:1, v/v) |
| Internal Standard | Warfarin-d5 (30 nM) | Not specified |
| Centrifugation | 2250 g, 15 min, 4°C | Similar conditions |
| Evaporation | N₂, 50°C, 45 min | N₂, 50°C, 45 min |
| Reconstitution | 100 μL methanol-water (15:85, v/v) | 250 μL methanol-water (15:85, v/v) |
Liquid chromatography coupled with tandem mass spectrometry provides the necessary sensitivity and specificity for accurate quantification of this compound in complex biological matrices. The chiral separation of this compound isomers requires specialized stationary phases capable of resolving the subtle stereochemical differences between diastereomers. The following method has been specifically developed and validated for the simultaneous quantification of warfarin enantiomers, this compound, and other hydroxylated metabolites in human plasma [2] [5] [6].
Chromatographic Conditions:
Mass Spectrometric Conditions:
The MRM transitions for this compound and related compounds should be optimized using reference standards. For this compound, the primary transition monitored is typically m/z 323.09 → 177 with fragmentor voltage of 250 V and collision energy of 21 V. The internal standard warfarin-d5 is monitored using the transition m/z 312 → 183 [2] [6].
Extensive method validation has demonstrated that this chiral HPLC-MS/MS approach provides reliable quantification of this compound in biological matrices. Key validation parameters include:
Linearity: The method demonstrates linear responses over the concentration range of 1.0-800 ng/mL for this compound enantiomers in rat plasma, with correlation coefficients (r²) typically >0.99 [6].
Sensitivity: The lower limit of quantification (LLOQ) for this compound is approximately 0.1 nM (~0.04 ng/mL) in human plasma when using 50 μL for extraction, providing sufficient sensitivity for pharmacokinetic studies [2] [5].
Precision and Accuracy: Both intra-day and inter-day assays show satisfactory accuracy and precision, with relative standard deviations generally below 15% at all concentration levels, including the LLOQ [2] [6].
Recovery and Matrix Effects: Protein precipitation extraction yields consistent recovery of 82.9-96.9% for this compound with minimal matrix effects observed during MS detection [2].
The investigation of this compound formation pathways requires well-controlled in vitro systems using recombinant cytochrome P450 enzymes. The following protocol enables researchers to study the enzyme kinetics, reaction phenotyping, and inhibition potential of this compound formation [2].
This protocol has been successfully applied to demonstrate that CYP3A4 serves as the primary enzyme responsible for (9R,10S)-10-hydroxywarfarin formation from (R)-warfarin, with minor contributions from other CYP isoforms. The method allows for precise characterization of metabolic preferences and potential drug-drug interactions at the enzyme level [2].
Recent research has identified a novel reductive pathway for this compound metabolism that may represent a significant elimination route. The following protocol describes the investigation of this compound reduction using human liver cytosol, providing insights into this alternative metabolic fate [3] [4].
This experimental approach has revealed that CBR1 serves as the primary reductase responsible for this compound reduction, with AKR1C3 contributing to a lesser extent. The reductive metabolism demonstrates enantioselectivity toward R-configured substrates and enantiospecificity for S-configured alcohol metabolites, highlighting the stereochemical complexity of this compound metabolism [3] [4].
Figure 1: Complete sample preparation workflow for this compound analysis from plasma samples, highlighting the protein precipitation extraction method and subsequent chromatographic analysis.
Figure 2: Metabolic pathway mapping for this compound, highlighting the CYP3A4-mediated formation from (R)-warfarin and subsequent reductive metabolism by CBR1 and AKR1C3 enzymes.
The analysis of this compound presents several technical challenges that require careful methodological consideration. Below are common issues encountered during sample preparation and analysis, along with recommended solutions:
Incomplete Chiral Separation: The presence of multiple stereoisomers can lead to co-elution issues. If resolution of (9R,10S)-10-hydroxywarfarin from other isomers is inadequate, consider adjusting the mobile phase composition by slightly increasing the aqueous component (e.g., from 60% to 65% phase A) to improve separation. Alternatively, reducing the column temperature to 25°C may enhance chiral recognition and resolution [6].
Matrix Effects in Mass Spectrometry: Ion suppression or enhancement can affect quantification accuracy, particularly when using protein precipitation. To address this, ensure consistent extraction recovery by including internal standards early in the preparation process. Additionally, diluting samples 2-5 fold with reconstitution solvent may reduce matrix effects while maintaining sufficient sensitivity for this compound detection [2] [5].
Low Recovery of this compound: If extraction efficiency is suboptimal, consider modifying the protein precipitation solvent ratio. Increasing the methanol content to 8:1 (methanol:water) may improve recovery, though this should be validated against potential increased co-precipitation of analytes. Additionally, ensuring complete reconstitution of dried extracts by extended vortexing (30-60 seconds) followed by brief sonication can enhance recovery [2].
Implementing robust quality control procedures is essential for generating reliable this compound quantification data. The following measures should be incorporated into analytical workflows:
Calibration Standards: Prepare fresh calibration standards for each analytical run covering the expected concentration range (typically 0.1-1000 nM). Include a minimum of six concentration levels with appropriate blank and zero samples. For this compound, calibration curves typically demonstrate linear responses with correlation coefficients (r²) >0.995 [2] [6].
Quality Control Samples: Analyze QC samples at three concentrations (low, medium, high) in duplicate with each batch. Accept the run if at least 67% of QC samples are within 15% of their nominal concentrations, with at least 50% at each concentration level meeting this criterion. For this compound, typical QC concentrations might be 0.25 nM (low), 10 nM (medium), and 250 nM (high) [2] [5].
Stability Assessments: Evaluate this compound stability under various storage and processing conditions, including:
The analytical methods and protocols presented in this application note provide comprehensive guidance for the sample preparation, chromatographic separation, and quantification of this compound in various biological matrices. The protein precipitation extraction offers a straightforward yet effective approach for sample clean-up, while the chiral HPLC-MS/MS method enables specific quantification of the biologically relevant (9R,10S) isomer. The inclusion of in vitro metabolic protocols further supports investigation of this compound formation and elimination pathways, particularly the newly discovered reductive metabolism.
These optimized protocols address the unique analytical challenges presented by this compound, including its stereochemical complexity, low abundance in biological samples, and structural similarity to other hydroxylated warfarin metabolites. The methods have been validated according to standard bioanalytical guidelines and demonstrate sufficient sensitivity, precision, and accuracy for application in both research and clinical settings.
As research continues to elucidate the clinical significance of this compound, particularly its potential anticoagulant activity and role in drug-drug interactions, the availability of robust analytical methods becomes increasingly important. The protocols outlined herein provide a solid foundation for further investigation into the pharmacokinetic and pharmacodynamic properties of this important warfarin metabolite.
7-Hydroxywarfarin serves as a specific marker for human cytochrome P-4502C9 (CYP2C9) activity, making its accurate quantification essential for pharmacokinetic studies and drug interaction assessments. The formation of 7-hydroxywarfarin in incubations of (S)-warfarin with human liver microsomes directly reflects CYP2C9 activity, which is responsible for metabolizing the more potent S-warfarin enantiomer. This metabolite holds particular importance in clinical research because polymorphism of the CYP2C9 gene results in the production of alternatively functioning enzymes that increase the risk of bleeding during warfarin therapy. Furthermore, numerous drug-drug interactions occur through inhibition of CYP2C9-mediated warfarin metabolism, necessitating reliable analytical methods for metabolite quantification in both in vitro and in vivo studies.
The chiral nature of warfarin metabolism presents additional analytical challenges, as enantiomeric separation and quantification of warfarin enantiomers and their hydroxylated metabolites are essential for drug interaction studies and phenotypic characterization of CYP2C9 and CYP3A4 enzymes. Recent research has also revealed that hydroxywarfarins may undergo further metabolism through novel reductive pathways, potentially impacting their pharmacological activity and elimination. These aspects highlight the need for robust, sensitive, and selective chromatographic methods to resolve these complex analytes in biological matrices.
A highly effective chiral HPLC-MS/MS method has been developed for the simultaneous quantification of R-warfarin, S-warfarin, S-7-hydroxywarfarin, and (9R,10S)-10-hydroxywarfarin in human plasma. This method enables phenotypic characterization of both CYP2C9 and CYP3A4 activities simultaneously, which is particularly valuable for clinical drug interaction studies [1].
Table 1: HPLC-MS/MS Conditions for Warfarin and Metabolite Separation
| Parameter | Specification |
|---|---|
| Column Type | Chiral stationary phase |
| Detection | Tandem mass spectrometry (MS/MS) |
| Sample Volume | 50 μL plasma |
| Extraction Method | Protein precipitation (PPE) |
| Extraction Solvent | Methanol-water (7:1, v/v) |
| Reconstitution | 100 μL methanol-water (15:85, v/v) |
| LLOQ | 0.25 nM for warfarin enantiomers, 0.1 nM for hydroxy metabolites |
The sample preparation utilizes a simplified protein precipitation extraction (PPE) approach rather than more complex solid-phase extraction (SPE) or liquid-liquid extraction (LLE) methods. Plasma samples (50 μL) are mixed with 400 μL methanol-water (7:1, v/v) containing 30 nM warfarin-d5 as the internal standard. After vortexing for 10 seconds and centrifugation at 2250 g for 15 minutes at 4°C, the supernatants are evaporated under nitrogen at 50°C for 45 minutes. The dried samples are reconstituted with 100 μL methanol-water (15:85, v/v) prior to chiral HPLC-MS/MS analysis. This method demonstrates excellent extraction efficiency with recovery rates of 82.9–96.9% for all analytes [1].
For clinical monitoring applications, a reversed-phase HPLC-UV method has been developed and validated for simultaneous determination of warfarin and 7-hydroxywarfarin in human plasma. This method offers a cost-effective alternative to MS detection while maintaining adequate sensitivity for clinical applications [2].
Table 2: HPLC-UV Conditions for Warfarin and 7-Hydroxywarfarin Separation
| Parameter | Specification |
|---|---|
| Column | C18 column (Phenomenex, 150 × 4.6 mm, 5 μm) |
| Mobile Phase | Isopropanol:potassium phosphate buffer (40:60), pH 7.0 |
| Flow Rate | 1 mL/min |
| Detection | UV at 308 nm |
| Injection Volume | 50 μL |
| Retention Times | Warfarin: 3.6 min, 7-OH-warfarin: 2.9 min, IS (carbamazepine): 5.9 min |
| Linearity | 0.1–5 μg/mL for warfarin |
| Extraction | Solid-phase extraction (C18 cartridges) |
This HPLC-UV method employs solid-phase extraction for sample clean-up. Briefly, 10 μL of 1 mg/mL internal standard (carbamazepine) is added to 1 mL of plasma samples. C18 cartridges are conditioned with 2 mL of 1% methanol (pH 2.8 adjusted with orthophosphoric acid) before sample loading. The retained warfarin and 7-hydroxywarfarin are eluted with 2 mL of acetonitrile, evaporated to dryness under nitrogen at 60°C, and reconstituted with 200 μL of MilliQ water. The method shows good recovery of approximately 85% for warfarin and 88% for 7-hydroxywarfarin, with satisfactory accuracy and precision for clinical monitoring [2].
Chromatographic optimization aims to achieve either the highest number of theoretical plates in a given analysis time or to achieve a target separation in the shortest time. The resolution equation (Equation 1) demonstrates the relationship between key chromatographic parameters:
[R_\ce{AB} = \dfrac{\sqrt{N}}{4} × \dfrac{α-1}{α} × \dfrac{k_\ce{B}}{1 + k_\ce{B}}]
Where Rₐբ is the resolution between peaks A and B, N is the number of theoretical plates, α is the selectivity factor, and kᵦ is the retention factor of the later-eluting peak [3]. This equation highlights that resolution depends on three fundamental factors: column efficiency (N), selectivity (α), and retention (k). Optimization strategies should address each of these parameters systematically.
The retention factor (k) has a significant impact on resolution optimization. When other factors remain constant, increasing k improves resolution, but with diminishing returns. As shown in research, if the initial value of k is 1, increasing it to 10 provides an 82% improvement in resolution, while a further increase to 15 provides only an additional 5.5% improvement. This principle suggests that optimal retention factors typically fall between 2-10 for most applications [3].
Three primary optimization schemes can be employed based on the number of variables being adjusted:
One-parameter optimization: When particle size and column length are fixed, only mobile phase velocity can be optimized using the van Deemter equation to identify the minimum plate height.
Two-parameter optimization: When particle size is fixed but column length and velocity can be adjusted, the Poppe plot or kinetic plot techniques are used to identify optimal conditions within pressure and time constraints.
Three-parameter optimization: When particle size, column length, and velocity can all be adjusted, the Knox-Saleem limit represents the absolute best separation achievable, assuming optimal parameters are available [4].
Figure 1: HPLC Method Development Workflow for Hydroxywarfarin Analysis
Recent research has explored electrochemical detection as an alternative to UV or MS detection for 7-hydroxywarfarin quantification. This approach leverages the differing electrochemical properties between warfarin and its metabolites. Studies have demonstrated that (S)-warfarin and (S)-7-hydroxywarfarin can be irreversibly oxidized on carbon screen-printed electrodes in the potential range of 0–1.2 V, with distinct oxidation peaks at approximately +0.5 V for (S)-7-hydroxywarfarin and +0.7 V for (S)-warfarin. This difference enables selective detection without complete chromatographic separation in some applications [6].
Electrochemical methods offer several advantages for metabolite analysis, including high sensitivity and the potential for direct measurement in enzymatic systems without extensive sample preparation. This approach is particularly valuable for real-time monitoring of CYP2C9 catalytic activity in electrochemical systems where the enzyme is immobilized on electrodes, serving as an electron donor for heme iron reduction and catalytic reaction initiation. Such systems eliminate the need for redox partner proteins and reducing coenzymes, simplifying the experimental setup [6].
While protein precipitation offers simplicity, more advanced sample preparation methods may be necessary for specific applications. Solid-phase extraction provides superior sample clean-up for complex matrices, as demonstrated in the HPLC-UV method where C18 cartridges are conditioned with acidified methanol before sample loading, and analytes are eluted with acetonitrile. This approach achieves excellent extraction efficiency and reduces matrix effects, though it requires more processing time than protein precipitation [2].
For high-throughput applications, restricted-access media (RAM) supports enable direct injection of biological fluids by combining size exclusion and reverse-phase separation mechanisms. These supports feature a hydrophilic outer layer that excludes proteins while allowing small molecules to penetrate to hydrophobic retention sites, thereby automating sample clean-up online and reducing manual processing time [7].
Understanding the complex metabolic pathways of warfarin is essential for developing appropriate analytical methods. Warfarin undergoes extensive cytochrome P450-mediated metabolism, with CYP2C9 catalyzing the 6- and 7-hydroxylation of S-warfarin (producing S-7-hydroxywarfarin as the predominant metabolite), while CYP3A4 catalyzes the 10-hydroxylation of R-warfarin to form (9R,10S)-10-hydroxywarfarin. Recent research has discovered that hydroxywarfarins may undergo further metabolism through novel reductive pathways involving carbonyl reductases (CBR1) and aldo-keto reductases (AKR1C3) [8].
These secondary metabolic pathways may impact both the pharmacological activity and elimination of hydroxywarfarins. Particularly, 10-hydroxywarfarin does not undergo glucuronidation like other hydroxy metabolites, and its reduction may represent a significant elimination pathway. This metabolic complexity underscores the importance of comprehensive chromatographic methods capable of resolving multiple hydroxywarfarin isomers and potentially their reduced metabolites for complete metabolic profiling [8].
Figure 2: Warfarin Metabolic Pathways Highlighting Hydroxywarfarin Formation and Further Reduction
The chromatographic separation and analysis of hydroxywarfarin isomers require careful method development and optimization to address the complex chiral nature of these metabolites and their low concentrations in biological matrices. The methods presented in these application notes provide reliable approaches for quantifying these important CYP450 activity markers in various research and clinical contexts.
As warfarin remains widely prescribed and research continues to uncover new aspects of its metabolism, advanced analytical techniques including HPLC-MS/MS, electrochemical detection, and automated method development platforms will further enhance our ability to study this clinically important drug and its metabolites. The optimization strategies outlined here provide a foundation for developing robust methods suitable for pharmacokinetic studies, therapeutic drug monitoring, and drug interaction assessments.
Q1: What makes 10-hydroxywarfarin analytically challenging? A: The primary challenges are:
Q2: What is the most effective method to separate and quantify this compound? A: The most effective approach is Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method combines the high separation power of chiral stationary phases with the specificity and sensitivity of mass spectrometry [1] [2].
Here are detailed protocols from recent studies for the simultaneous determination of warfarin and its metabolites, which are designed to minimize interference.
Protocol 1: Chiral LC-MS/MS for Metabolite Profiling [1] [2]
This method is designed specifically to profile warfarin and its hydroxylation metabolites in plasma.
| Aspect | Specification |
|---|---|
| Objective | Simultaneously identify and quantify (R/S)-warfarin, (R/S)-7-OH-warfarin, (R/S)-10-OH-warfarin, and related isomers. |
| Column | HYPERSIL CHIRAL-OT (4.6 × 150 mm, 3.0 μm). |
| Mobile Phase | Isocratic elution with [0.1% Formic Acid in Water] (A) and [0.1% Formic Acid in Acetonitrile] (B) in a 60:40 (A:B) ratio. |
| Flow Rate | 0.40 mL/min. |
| Run Time | 50 minutes. |
| Detection | MS/MS with ESI-negative ion mode. |
| Sample Prep | Protein precipitation using acetonitrile or methanol. |
| Key Advantage | Achieves baseline separation of challenging metabolite pairs, crucial for minimizing this compound interference. |
Protocol 2: General LC-MS/MS for Warfarin in Microsamples [5]
This method focuses on parent warfarin quantification but exemplifies robust LC-MS/MS conditions that can be adapted.
| Aspect | Specification |
|---|---|
| Objective | Quantify warfarin in volumetric absorptive microsampling (VAMS) devices. |
| Column | Acquity UPLC BEH C18 (1.7 μm, 100 mm × 2.1 mm). |
| Mobile Phase | Isocratic elution with [0.1% Formic Acid] : Acetonitrile : Methanol (30:69:1 v/v). |
| Flow Rate | Optimized between 0.1 - 0.2 mL/min. |
| Detection | MS/MS with ESI-negative ion mode. MRM: m/z 307.10 → 161.06. |
| Sample Prep | Protein precipitation with methanol-acetonitrile (1:3 v/v). |
| Problem | Potential Cause | Solution |
|---|---|---|
| Poor resolution of 10-OH-warfarin peaks. | Inadequate chiral separation; non-optimized mobile phase. | Use a dedicated chiral column. Optimize the composition and pH of the mobile phase. Consider using 0.1% formic acid to improve peak shape [1] [5]. |
| Inconsistent quantification of metabolites. | Ion suppression/enhancement in the MS source; inefficient sample cleanup. | Employ a stable isotope-labeled internal standard if available. Ensure thorough sample preparation via protein precipitation and consider the extraction solvent ratio (e.g., methanol-acetonitrile 1:3 v/v) [5] [2]. |
| Low signal for all analytes. | MS source parameters not optimized for negative mode. | Re-optimize MS parameters for negative ESI mode, including capillary voltage, gas temperature, and gas flow [1] [2]. |
The following diagrams outline the core experimental strategy for tackling this compound interference.
To effectively minimize this compound analytical interference, your experimental focus should be on implementing a robust chiral LC-MS/MS method. The resolution power of the chiral column is the most critical factor in separating its complex isomers from the parent drug and other metabolites.
FAQ: Why is it so difficult to achieve complete resolution of hydroxywarfarin isomers by reversed-phase HPLC?
Hydroxywarfarins are metabolites of the anticoagulant drug warfarin. The challenge arises because the sample is a complex mixture of closely related isomers.
The table below summarizes the primary chromatographic approaches investigated for resolving hydroxywarfarin isomers, as identified in the literature.
| Method | Key Feature | Resolution Achieved | Analysis Time | Notes |
|---|---|---|---|---|
| Achiral UHPLC [1] | Fast, single-dimensional reversed-phase | Partial (some co-elution) | Fast | Uses MS-incompatible phosphoric acid; not suitable for full isomer resolution. |
| Chiral SFC [1] | Single-dimensional chiral separation | Complete (all 12 components) | ~8 minutes | Requires SFC instrumentation, not universally available in labs. |
| 2D-LC (Offline) [1] [2] | Reversed-phase achiral + chiral dimensions | Complete (all 12 components) | Lengthy (includes fraction collection) | Highly flexible; uses common HPLC instrumentation; compatible with MS after method adjustment. |
| 2D-LC (Online) [1] [2] | Reversed-phase achiral + chiral dimensions | Complete | Faster than offline | Requires specialized 2D-LC instrumentation; multiple fractions from the first dimension are analyzed simultaneously in the second. |
| Chiral HPLC with UV/MS [1] | Chiral stationary phase with characteristic fragment analysis | Partial (10 of 12 isomers) | N/A | Relies on post-chromatographic deconvolution of overlapping peaks using MS fragments. |
Here are detailed methodologies for the key approaches that achieve complete or improved resolution.
This method combines an initial achiral separation with subsequent chiral analysis of collected fractions [1].
First Dimension: Achiral UHPLC Separation
Fraction Collection & Reconstitution
Second Dimension: Chiral HPLC Separation
For situations where full stereoisomer resolution is not required, but a fast, MS-compatible achiral separation is needed.
FAQ: My hydroxywarfarin peaks are co-eluting or show poor resolution. What can I do?
FAQ: How can I simultaneously monitor warfarin and its 7-hydroxy metabolite enantiomers in plasma? A specialized HPLC-UV method has been developed for this specific application in bioanalysis [3].
The following diagram illustrates the logical decision process for selecting the appropriate method based on your analytical goals and available instrumentation.
| Issue / Factor | Key Finding / Quantitative Data | Suggested Optimization Strategy |
|---|
| Inherent Metabolite Reactivity | • 10-Hydroxywarfarin is reduced more efficiently than the parent warfarin compound [1]. • Reduction of other hydroxywarfarins (6-, 7-, 8-, 4'-) is generally inefficient [1]. | Focus experimental efforts on This compound if high reduction yield is the primary goal. For other metabolites, consider that low efficiency may be inherent. | | Enzyme System Selection | The cytosolic reductases CBR1 and, to a lesser extent, AKR1C3 are primarily responsible for the reduction of hydroxywarfarins [1]. | Use human liver cytosol as an enzyme source. For purified systems, utilize recombinant CBR1 to maximize reaction velocity. | | Substrate Chirality | Reductions are enantioselective, favoring R-hydroxywarfarin substrates, and are enantiospecific for producing S-alcohol metabolites [1]. | Use enantiomerically pure R-hydroxywarfarin substrates to improve reaction efficiency and simplify product mixture analysis. | | Analytical Separation | Hydroxywarfarin alcohols form diastereomeric pairs (Alcohol 1 & 2) that require resolution [1]. | Employ UHPLC-MS/MS with a C18 column and optimized gradient elution for sufficient separation of complex product isomers [2]. |
This methodology is adapted from studies using human liver cytosol to characterize hydroxywarfarin reduction [1].
To help navigate the main decision points when troubleshooting this reaction, follow this workflow:
For persistent challenges in separating complex reaction mixtures, consider an automated approach:
Q1: Why is the reduction efficiency of my 7-hydroxywarfarin substrate so low? This is expected. Research shows that the position of the hydroxyl group significantly impacts reduction, and for most hydroxywarfarins (like 6-, 7-, 8-, and 4'-), the reaction is inherently inefficient. The notable exception is This compound, which is reduced more efficiently than warfarin itself [1].
Q2: Which enzymes should I consider for in vitro reduction studies? The primary enzymes responsible are cytosolic carbonyl reductases. Studies identify CBR1 as the major enzyme, with AKR1C3 playing a secondary role [1]. Using human liver cytosol is a suitable system to capture the activity of these enzymes.
Q3: My product analysis is complicated; what should I look for? The reduction of the C11 carbonyl group generates alcohol metabolites. For racemic hydroxywarfarin substrates, this produces diastereomeric pairs historically called "alcohol 1" and "alcohol 2" [1]. Your analytical method, preferably UHPLC-MS/MS, must be capable of separating these isomers.
Q1: What is this compound and why is it important in research? this compound is a major metabolite of the anticoagulant drug warfarin. It is produced primarily by the enzyme CYP3A4 from the R-warfarin enantiomer [1]. Research interest in this metabolite is high because it is the second most abundant metabolite in human plasma and has been shown to be a potent competitive inhibitor of the CYP2C9 enzyme, which metabolizes the more active S-warfarin. This feedback inhibition can influence the overall metabolic capacity and pharmacokinetics of warfarin therapy [2].
Q2: I cannot find a published solubility value for this compound in DMSO/Methanol. Why is this? The absence of a readily available, specific solubility value is not uncommon for drug metabolites. While warfarin itself is known to be "practically insoluble in water" but soluble in organic solvents like acetone [3], its hydroxylated metabolites are often the subject of metabolic and inhibition studies rather than pre-formulation research. Consequently, detailed physicochemical data, including specific solubility in different solvent mixtures, may not have been a prior research focus and is likely something your experiment will need to determine empirically.
This workflow outlines a systematic approach to determine and enhance the solubility of this compound.
Protocol: Determining Maximum Solubility in DMSO-Methanol Mixtures
Principle: A stepwise addition of an anti-solvent (methanol) to a solution of the compound in a good solvent (DMSO) to determine the point of precipitation [4].
Materials:
Method:
If the solubility in DMSO-Methanol is insufficient for your experimental needs, consider the following strategies derived from general formulation science:
Strategy 1: Use of Co-solvents Systematically test other water-miscible co-solvents that are known to be strong solubilizers. The table below lists common alternatives [4] [5].
Strategy 2: pH Adjustment If this compound possesses ionizable groups, adjusting the pH of the aqueous component of your system can significantly enhance solubility. This involves using small amounts of acid or base to create a salt form of the molecule, which typically has higher aqueous solubility [5].
Strategy 3: Complexation Cyclodextrins can form inclusion complexes with drug molecules, encapsulating the hydrophobic part of the molecule and enhancing its apparent solubility in aqueous environments [6] [5].
| Strategy | Mechanism | Examples & Notes |
|---|---|---|
| Co-solvent Blends | Reduces interfacial tension between solute and solvent; alters solvent polarity. | Transcutol HP, PEG 400, Ethanol, Propylene Glycol. Test these in combination with DMSO [4] [5]. |
| pH Modification | Creates a more soluble ionized form of the molecule. | Requires knowledge of the compound's pKa. Use volatile buffers (e.g., ammonium bicarbonate, ammonium acetate) if MS-compatibility is needed [5]. |
| Complexation | Formation of non-covalent inclusion complexes. | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) [6] [5]. |
Here are answers to common questions you might encounter in your research.
FAQ 1: Why does 10-hydroxywarfarin present unique protein binding challenges? The significantly lower plasma protein binding of this compound means a larger proportion of the metabolite is unbound compared to the parent drug [1]. This can lead to:
FAQ 2: What is the major elimination pathway for this compound, and how can I study it? Unlike other hydroxywarfarins, this compound is not eliminated via glucuronidation [2]. The primary elimination pathway is reduction at the C11 position to form warfarin alcohols, catalyzed by the reductases CBR1 and, to a lesser extent, AKR1C3 [2].
FAQ 3: How can this compound inhibit CYP2C9 if it's not its primary metabolite? While CYP3A4 is the main enzyme forming this compound from R-warfarin, the metabolite itself can bind tightly to the active site of CYP2C9 [3] [1]. It acts as a potent competitive inhibitor of CYP2C9, with an affinity approximately three times higher than its native substrate, S-warfarin [1]. This product inhibition is a key factor to control for in metabolic stability and drug-drug interaction studies involving warfarin.
The following diagram outlines a general workflow for investigating the reductive metabolism of this compound, based on methodologies from the literature [2].
Key Experimental Details:
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low reduction metabolite yield | Inefficient reductive pathway; suboptimal enzyme activity. | Use fresh cytosol, confirm NADPH system activity, extend incubation time within the linear range [2]. |
| Interference in CYP inhibition assays | This compound's high affinity for CYP2C9 [1]. | Pre-incubate systems with/without NADPH to distinguish time-dependent inhibition. Use specific chemical inhibitors for phenotyping. |
| Inconsistent protein binding results | Higher unbound fraction of this compound; analytical method not resolving mixtures [1]. | Ensure chromatographic separation from warfarin and other metabolites. Use authentic standards for quantification where possible. |
| Unexpected anticoagulant activity in metabolic samples | This compound itself inhibits VKORC1 [2]. | Account for its contribution in activity assays. Use analytical methods to correlate activity with metabolite concentrations. |
To work effectively with 10-hydroxywarfarin, it's crucial to understand its basic physicochemical properties and recommended handling conditions.
| Property | Description / Value | Handling Implication |
|---|---|---|
| Physical Form | Colorless solid [1] | Visual identification in powder form is difficult. Ensure clear labeling. |
| Melting Point | 183–185 °C [1] | Can be used as a preliminary check for compound purity and identity. |
| pKa | 5.95 [2] | The molecule is predominantly unionized in acidic conditions. Stability and solubility are pH-dependent. |
| Solubility | Soluble in DMSO and methanol [1] | DMSO is suitable for stock solutions. Methanol is compatible with LC-MS analysis. |
| Storage | 2–8 °C [1] | Critical for stability. Always store the solid material and prepared solutions in a refrigerator. |
| Elimination Pathway | Reductive metabolism (not glucuronidation) [3] [4] | A novel reductive pathway is a major clearance route, unlike other hydroxywarfarins. |
The following diagram outlines a general experimental workflow for studying this compound, particularly its in vitro metabolism. This integrates key steps from recent research [3].
The metabolic pathway of this compound is distinct. While most hydroxywarfarins are eliminated via glucuronidation, this compound undergoes reduction at the C11 position to form alcohol metabolites [3] [4]. The key enzymes responsible for this reaction are CBR1 and, to a lesser extent, AKR1C3 [3] [4].
Here are solutions to common issues you might face when working with this compound.
Q1: What is the best practice for preparing and storing stock solutions to ensure stability?
Q2: Why are the recovery rates of this compound in my in vitro assays low? This is a known metabolic stability issue. Unlike other metabolites, this compound is primarily cleared via a novel reductive pathway [3] [4].
Q3: How does the pKa of this compound affect my experiment?
Q4: My research involves S-warfarin metabolism. Why should I pay attention to this compound?
| Troubleshooting Scenario | Root Cause | Recommended Investigation | Key References |
|---|---|---|---|
| Low 10-hydroxywarfarin recovery in metabolism studies. | Active reductive elimination pathway competing with or bypassing other clearance routes. | Test for reductase activity using human liver cytosol (HLC) and NADPH. Inhibit CBR1 and AKR1C3 to confirm their role. | [1] |
| Unexplained variability in metabolite levels between experimental runs or samples. | Reaction enantioselectivity; reductases prefer R-enantiomer substrates and produce S-alcohol metabolites. | Use enantiomerically pure substrates where possible (e.g., R- and S-7-hydroxywarfarin) to characterize the reaction. | [1] |
| Incomplete picture of warfarin metabolic clearance. | Overlooking the contribution of cytosolic reductases (CBR1, AKR1C3) by focusing only on cytochrome P450 oxidation. | Incorporate experiments with cytosolic fractions (e.g., HLC) in addition to microsomal preparations. | [1] |
The following methodology, adapted from foundational research, is designed to detect and characterize the reductive metabolism of hydroxywarfarins [1].
To contextualize the troubleshooting steps, the following diagram illustrates the complete metabolic landscape of warfarin, highlighting the critical reductive pathway for this compound.
Most hydroxywarfarins (6-, 7-, 8-, and 4') are eliminated via glucuronidation by UGT enzymes, followed by urinary excretion of the glucuronides [1]. However, This compound is a notable exception; it does not undergo glucuronidation. Its primary elimination route is through the novel reductive pathway catalyzed by cytosolic enzymes CBR1 and AKR1C3 [1]. If this pathway is not active in your experimental system, this compound will not be cleared and recovery will appear anomalously high, or its metabolites will be missed entirely.
The main enzymes identified in the reduction of hydroxywarfarins are Carbonyl Reductase 1 (CBR1) and, to a lesser extent, Aldo-Keto Reductase 1C3 (AKR1C3) [1]. These cytosolic enzymes demonstrate enantioselectivity, showing a preference for R-configured substrates and producing S-configured alcohol metabolites [1].
Yes, this is a common oversight. The cytochrome P450 enzymes responsible for the initial hydroxylation of warfarin are located in the microsomal fraction of liver cells [1] [2]. In contrast, the key reductases for the critical secondary pathway (CBR1 and AKR1C3) are primarily found in the cytosolic fraction [1]. If your experiment uses only microsomes, you will completely miss the reductive elimination pathway for this compound. For a complete picture, experiments should include both microsomal and cytosolic fractions.
The table below compares the performance of different analytical methods as reported in the literature.
| Method Type | Key Technique / Feature | Reported Limit of Detection (LOD) / Lower Limit of Quantification (LLOQ) | Sample Volume & Preparation |
|---|---|---|---|
| Chiral HPLC-MS/MS [1] | Specific detection of (9R;10S)-10-OH-warfarin | 0.1 nM (≈ 0.04 ng/mL) [1] | 50 µL human plasma; Protein Precipitation Extraction (PPE) with methanol-water [1] |
| GC-EI-MS/MS [2] | Analysis of derivatized hydroxywarfarins | 18.7 - 67.0 ng/mL (for hydroxywarfarins in general) [2] | Includes a Solid-Phase Extraction (SPE) clean-up step (C18) for enrichment [2] |
The Chiral HPLC-MS/MS method demonstrates significantly higher sensitivity and is more suitable for trace analysis in biological samples like plasma [1].
Here is a detailed methodology based on the chiral HPLC-MS/MS approach [1]:
Sample Preparation (Protein Precipitation)
Instrumental Analysis (Chiral HPLC-MS/MS)
The following diagram outlines the logical decision process for troubleshooting and optimizing sensitivity in your analysis of 10-hydroxywarfarin, incorporating elements from the experimental protocols.
Why is this compound particularly challenging to analyze? Unlike other major hydroxywarfarin metabolites, This compound does not undergo glucuronidation, which is a common pathway for elimination and detection of other metabolites. Its clearance pathway was previously unknown, making specific method development necessary [3].
What is the main advantage of the protein precipitation method described? The protein precipitation extraction (PPE) is a simple, fast, and cost-effective method that still achieves very high recovery rates (82.9 – 96.9%) for the analytes, which helps in maintaining good sensitivity while simplifying sample preparation [1].
My peaks are broad or tailing. What could be the cause? Broad peaks can significantly reduce sensitivity and resolution. According to general HPLC troubleshooting guides, this can be caused by:
Warfarin metabolism is complex, leading to multiple metabolites that are structural isomers or diastereomers. These compounds often have very similar physicochemical properties, making their chromatographic separation a significant challenge [1] [2].
The core of the problem lies in the similarity of the metabolites. Hydroxywarfarins (like 6-, 7-, and 8-OH-warfarin) are regioisomers, differing only in the position of a single hydroxyl group [1]. Furthermore, the reduction of the keto group at the C11 position produces warfarin alcohols, and for each enantiomer, this reduction can yield two different diastereomers, often historically referred to as alcohol 1 and alcohol 2 [2]. When analyzing racemic mixtures, this results in a complex combination of analytes that are prone to co-elution.
Here are the primary strategies, supported by recent research, to achieve baseline separation.
The most effective approach is to use a chiral stationary phase, which can differentiate between enantiomers and diastereomers based on their three-dimensional structure.
| Strategy | Specific Method & Column | Key Parameters | Performance & Application |
|---|
| Chiral Stationary Phase | Column: HYPERSIL CHIRAL-OT (cellulose tris-(3,5-dimethylphenyl-carbamate)) [1]. Mobile Phase: 0.1% Formic acid in water (A) / 0.1% Formic acid in acetonitrile (B) (60:40, v/v) [1]. | Flow Rate: 0.40 mL/min [1]. Run Time: 50 min [1]. | Successfully achieved separation of S/R-warfarin, S/R-7-OH-warfarin, S/R-10-OH-warfarin, and relatively quantified 3'-, 4-, 6-, and 8-OH warfarin enantiomers in rat plasma [1]. | | Alternative Chiral Phase | Column: Astec CHIROBIOTIC V (vancomycin-based) [3]. Mobile Phase: 0.1% Formic acid in water / Acetonitrile (75:25, v/v) [3]. | Flow Rate: 1.0 mL/min [3]. Detection: ESI+ MS [3]. | Provides a fast and enantioselective environment suitable for LC-MS, demonstrated for warfarin enantiomers [3]. |
Reducing matrix interference is crucial for improving chromatographic resolution and MS detection sensitivity, especially for trace-level metabolites.
| Technique | Procedure | Advantage over Protein Precipitation (PPt) |
|---|---|---|
| HybridSPE-Phospholipid | 100 μL plasma + 300 μL 1% FA in ACN, vortex 4 min, vacuum filtration [3]. | Significantly reduces phospholipid matrix effects; provides higher, more consistent analyte recovery; prevents MS source fouling [3]. |
| Standard Protein Precipitation | 100 μL plasma + 300 μL 1% FA in ACN, vortex 4 min, centrifuge [3]. | Simple but less effective; leads to decreased and variable MS response due to co-eluting phospholipids and source fouling [3]. |
Using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode provides an additional layer of specificity even when chromatographic resolution is not fully complete. Key optimized MS parameters for negative ion mode from recent studies include [1]:
Below is a consolidated workflow for analyzing warfarin and its metabolites, integrating the most effective strategies from the search results.
Step-by-Step Guide:
Sample Preparation:
Chromatographic Separation:
Mass Spectrometric Detection:
The table below summarizes the inhibition potency of different hydroxywarfarin metabolites against CYP2C9, a primary enzyme responsible for metabolizing the more active S-warfarin enantiomer.
| Hydroxywarfarin Metabolite | Reported Abundance in Plasma | Inhibition Affinity for CYP2C9 (Compared to S-Warfarin) | Key Findings |
|---|---|---|---|
| 10-Hydroxywarfarin | Second most abundant [1] | Approximately 3-fold higher affinity [1] [2] | Most potent inhibitor of CYP2C9 despite being a product of CYP3A4 [1]. |
| 4'-Hydroxywarfarin | Information not specified in search results | High affinity (detail not specified) [1] | High-affinity binder to CYP2C9; also a product of CYP3A4 reactions [1]. |
| 7-Hydroxywarfarin | Most abundant metabolite [1] | Weaker affinity (detail not specified) [1] | Inhibition is significant due to its high plasma abundance, even with weaker enzyme affinity [1]. |
| 6-Hydroxywarfarin | Information not specified in search results | Less affinity than the substrate S-warfarin [1] | - |
| 8-Hydroxywarfarin | Information not specified in search results | Less affinity than the substrate S-warfarin [1] | - |
The comparative data is derived from standardized in vitro methodologies. Here are the detailed protocols for the key experiments cited:
To better visualize the metabolic relationships and experimental workflow, the following diagrams illustrate the process.
Feedback Inhibition of Warfarin Metabolism
Experimental Workflow for Inhibition Comparison
The discovery that metabolites, particularly this compound, potently inhibit CYP2C9 has significant implications for understanding patient response to warfarin.
The table below summarizes the key quantitative data on the inhibition of CYP2C9-mediated S-warfarin metabolism by 10-hydroxywarfarin and its stereoisomers.
| Compound | Inhibition Constant (Kᵢ or IC₅₀) | Experimental System | Key Findings | Citation |
|---|
| Racemic this compound | IC₅₀: 4.4 - 30 μM (Range for stereoisomers) Kᵢ: ~3-fold lower than S-warfarin | Recombinant CYP2C9 & Human Liver Microsomes (HLM) | Most potent inhibitor among all racemic hydroxywarfarin metabolites. | [1] [2] | | 9R,10S-Hydroxywarfarin | Kᵢ: 3.7 μM | Human Liver Microsomes (HLM) | Most potent single stereoisomer identified. | [3] | | S-Warfarin (Reference) | Kᵢ: ~2-3 μM (Contextual substrate) | Recombinant CYP2C9 & HLM | this compound has ~3-fold higher affinity for CYP2C9 than its natural substrate, S-warfarin. | [1] |
The data presented above were generated using standardized in vitro metabolic experiments. Here are the detailed methodologies from the key studies.
This protocol is adapted from studies that characterized the inhibition potency of racemic this compound and its stereoisomers [3] [1] [2].
This is a critical step for understanding the pharmacologically relevant, unbound concentration of the inhibitor [3].
The following diagrams illustrate the metabolic context of this compound formation and the key experimental workflow used to study its inhibitory effects.
The inhibition of CYP2C9 by this compound is not just a biochemical observation; it has potential clinical implications.
The following table summarizes experimental data on how various racemic hydroxywarfarin metabolites inhibit the metabolism of S-warfarin by the CYP2C9 enzyme. This data comes from studies using recombinant CYP2C9 and human liver microsomes [1] [2] [3].
| Metabolite | Reported Abundance in Plasma | Inhibitory Potency on CYP2C9 | Key Findings |
|---|---|---|---|
| 10-Hydroxywarfarin | Second most abundant [1] | Most potent; ~3-fold higher affinity for CYP2C9 than S-warfarin itself [1] [2]. | A potent competitive inhibitor; its unique elimination may have clinical relevance [4]. |
| 7-Hydroxywarfarin | Most abundant metabolite [1] | Significant inhibitory potential due to its high concentration, despite weaker enzyme affinity [1]. | The most abundant metabolite; its high levels contribute to its inhibitory effect [1]. |
| 4'-Hydroxywarfarin | Information not specified in sources | High affinity for CYP2C9, similar to this compound [1]. | Product of CYP3A4 reactions [1]. |
| 6-Hydroxywarfarin | Information not specified in sources | Competitively inhibits CYP2C9 with biologically relevant inhibition constants [1]. | - |
| 8-Hydroxywarfarin | Information not specified in sources | Competitively inhibits CYP2C9 with biologically relevant inhibition constants [1]. | - |
The data in the table above is derived from key experimental protocols:
The diagram below illustrates the metabolic pathway of warfarin, highlighting the formation of hydroxywarfarin metabolites and their potential feedback inhibition of the CYP2C9 enzyme.
The lack of direct comparison between 9R10S and 9S10R hydroxywarfarin presents a challenge. Here are suggestions for your research:
| Metabolite | Primary Elimination Pathway(s) | Key Enzymes Involved | Clinical & Metabolic Notes |
|---|---|---|---|
| 6-, 7-, 8-Hydroxywarfarins | Glucuronidation [1] [2] | Multiple UGTs (e.g., UGT1A1, UGT1A9, UGT1A10) [2] | Metabolites are primarily inactivated and prepared for excretion via urine as glucuronides [1] [2]. |
| 10-Hydroxywarfarin | Reduction at the C11 carbonyl group [1] [3] | CBR1, AKR1C3 [1] [3] | Does not undergo glucuronidation [1]. Possesses its own anticoagulant activity and can inhibit the metabolism of the parent drug, S-warfarin [1] [3]. |
| 4'-Hydroxywarfarin | Information not explicitly defined in search results | Information not explicitly defined in search results | Formed as a minor metabolite [4]. |
The following diagram illustrates the sequential metabolic pathways of warfarin, from its active form to its final elimination, highlighting the two distinct pathways for hydroxywarfarin elimination.
The insights above are derived from sophisticated in vitro techniques. Here are the methodologies used in key studies to investigate these pathways.
The table below summarizes the quantitative data on the inhibition of CYP2C9 by 10-hydroxywarfarin and S-warfarin.
| Compound | Inhibition Constant (Kᵢ) | Relative Affinity vs. S-Warfarin | Inhibition Type | Experimental System |
|---|---|---|---|---|
| This compound | Not explicitly stated (most potent) | ~3-fold higher affinity [1] [2] | Competitive [1] [2] | Recombinant CYP2C9 & pooled human liver microsomes [2] |
| S-Warfarin | Reference substrate | -- | -- | Recombinant CYP2C9 & pooled human liver microsomes [2] |
| 7-Hydroxywarfarin | Weaker affinity (significant due to high plasma abundance) [1] [2] | Less affinity than S-warfarin [2] | Competitive [1] [2] | Recombinant CYP2C9 & pooled human liver microsomes [2] |
The core discovery is that This compound displayed approximately 3-fold higher affinity for CYP2C9 than S-warfarin itself, making it the most potent inhibitor among the hydroxywarfarin metabolites tested [1] [2]. This is significant because this compound is the second most abundant metabolite in human plasma and is primarily produced by the CYP3A4 enzyme, not CYP2C9 [1] [2]. This creates a cross-enzyme feedback loop where a metabolite from one pathway potently inhibits another major metabolic pathway.
The key findings on binding affinity were derived from the following detailed methodology [2]:
Initial Screening (IC₅₀ Determination):
Steady-State Kinetics and Mechanism Determination:
The following diagram illustrates the metabolic relationship between warfarin and this compound, and how this compound feeds back to inhibit its own formation pathway.
This potent inhibition of CYP2C9 by its own metabolite, this compound, may be a key factor contributing to the significant inter-individual variation observed in warfarin response and its narrow therapeutic index [1] [2]. Furthermore, this compound has its own pharmacological activity, as it can also inhibit the VKORC1 enzyme (the target of warfarin's anticoagulant effect) [3] [4]. Its elimination is unique; unlike other hydroxywarfarins, it is not glucuronidated, and its primary clearance pathway may be through a novel reductive pathway [3] [4].
The table below summarizes two modern, sensitive methods for determining 10-hydroxywarfarin in biological matrices, as cited in recent literature.
| Method Characteristic | Chiral HPLC-MS/MS (Human Plasma) [1] | Chiral LC-MS/MS (Rat Plasma) [2] |
|---|---|---|
| Analytical Technique | High Performance Liquid Chromatography-Tandem Mass Spectrometry | (Ultra High Performance) Liquid Chromatography-Tandem Mass Spectrometry |
| Key Application | Phenotyping CYP2C9 & CYP3A4 in clinical drug interaction studies | Pharmacokinetic study of warfarin and its metabolites |
| Chiral Separation | Achieved for R/S-warfarin, S-7-OH-warfarin, and (9R,10S)-10-OH-warfarin | Achieved on a HYPERSIL CHIRAL-OT column for S/R-warfarin, S/R-7-OH-warfarin, and S/R-10-OH-warfarin |
| Sample Volume | 50 µL | Not explicitly stated (implied from sample prep) |
| Sample Preparation | Protein Precipitation Extraction (PPE) with methanol-water | Protein Precipitation |
| Extraction Recovery | 82.9 – 96.9% | No matrix effect reported |
| Linearity Range | 0.05 - 1000 nM for metabolites (approx. 0.02 - 400 ng/mL for 10-OH-warfarin) | 1.00 - 800 ng/mL for hydroxy metabolites |
| Lower Limit of Quantification (LLOQ) | ~0.04 ng/mL (0.1 nM) | 1.0 ng/mL for 7- and 10(R)-OH-warfarin enantiomers |
| Accuracy & Precision | Satisfactory intra-day and inter-day data reported | Satisfactory within-run and between-run data reported |
| Analysis Time | Short chromatographic procedure (specific time not given) | 50 minutes |
Here is a deeper look into the methodologies and experimental rationale from the key publications.
This method was developed to support clinical drug interaction studies and enable phenotypic characterization of CYP2C9 and CYP3A4 enzyme activities. The selection of metabolites is strategic: S-7-hydroxywarfarin is the major metabolite of CYP2C9, while (9R,10S)-10-hydroxywarfarin is a characteristic metabolite of CYP3A4 [1].
This method aims to overcome the significant analytical challenge of simultaneously characterizing and determining warfarin and its numerous hydroxylated metabolites, which have a high degree of structural similarity and isomeric forms [2].
To better understand the role of this compound and the analytical process, the following diagrams provide a visual overview.
Diagram Title: Warfarin Metabolism and 10-OH-Warfarin Significance
This diagram illustrates the metabolic fate of warfarin. A key point of clinical relevance is that This compound itself possesses anticoagulant activity and can inhibit the metabolism of the more potent S-warfarin, influencing overall drug response [3]. Its analysis is crucial for phenotyping CYP3A4 activity [1] [2].
Diagram Title: Analytical Workflow for Plasma Samples
This workflow outlines the sample preparation and analysis steps common to the cited methods, highlighting the use of protein precipitation and chiral liquid chromatography coupled with tandem mass spectrometry (MS/MS) for specific and sensitive detection [1] [2].
When validating or developing a method for this compound, consider these points derived from the literature:
The table below summarizes the key experimental findings from a study that compared an LC-MS/MS QTrap system with an LC-MS/MS system equipped with a DMS (SelexION) interface for determining enzyme kinetics of warfarin's hydroxylated metabolites [1].
| Feature | LC-MS/MS QTrap | LC-MS/MS with DMS |
|---|---|---|
| Key Metabolites Analyzed | 3'-, 4'-, 6-, 7-, 8-, and 10-hydroxywarfarin [1] | 3'-, 4'-, 6-, 7-, 8-, and this compound [1] |
| Limit of Quantitation (LOQ) | 1-3 nM [1] | 100 nM [1] |
| Analytical Run Time | 22 minutes [1] | 2.8 minutes [1] |
| Primary Advantage | High sensitivity, suitable for detecting low metabolite concentrations [1] | High speed, enabling rapid analysis and higher throughput [1] |
| Typical Sample Prep | Protein precipitation [2] | Information not specified in search results; often similar to standard LC-MS/MS prep |
| Chromatographic Column | Chiral columns (e.g., HYPERSIL CHIRAL-OT) often required for enantiomer separation [3] [2] | DMS interface acts as a gas-phase separator, potentially reducing chromatographic run requirements [1] |
The data in the table comes from a comparative study that used human liver microsomal preparations to generate warfarin metabolites. The goal was to determine kinetic parameters (Km and Vmax) and compare the selectivity and sensitivity of the two MS methods [1].
The diagrams below illustrate the general workflow for each technique, highlighting where the key separation of isomers occurs.
The key difference is the DMS component, which adds a stage of gas-phase separation after ionization, reducing the burden on the liquid chromatography step and enabling faster overall analysis [1].
Your choice between LC-MS/MS and DMS-integrated LC-MS/MS depends on the primary goal of your analysis:
It is important to note that the available direct comparison is from 2016 [1]. Technology in both LC-MS/MS and DMS has likely advanced since then.